molecular formula C19H17N5O3 B8054899 Serabelisib CAS No. 1428967-74-1

Serabelisib

Cat. No.: B8054899
CAS No.: 1428967-74-1
M. Wt: 363.4 g/mol
InChI Key: BLGWHBSBBJNKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Serabelisib is under investigation in clinical trial NCT02625259 (A Study to Evaluate the Relative Bioavailability, Effect of Food, and Gastric Potential Hydrogen (pH) Modification on the Pharmacokinetics of TAK-117 (MLN1117) in Healthy Participants).
This compound is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha isoform with potential antineoplastic activity. This compound selectively inhibits PI3K alpha kinase, including mutations of PIK3CA, in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K alpha-expressing tumor cells. By specifically targeting class I PI3K alpha, this agent may be more efficacious and less toxic than pan PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and results in promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy;  PIK3CA, one of the most highly mutated oncogenes, encodes the p110-alpha catalytic subunit of the class I PI3K.

Properties

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268454-23-4
Record name Serabelisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serabelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SERABELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Serabelisib: A Technical Overview of its PI3K Alpha Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib, also known as TAK-117, INK-1117, and MLN-1117, is a potent and orally bioavailable small molecule inhibitor that selectively targets the alpha isoform of the phosphoinositide 3-kinase (PI3Kα) enzyme.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2] By specifically targeting PI3Kα, this compound aims to offer a more targeted therapeutic approach with potentially greater efficacy and reduced toxicity compared to pan-PI3K inhibitors.[2] This technical guide provides an in-depth overview of the selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows.

Biochemical Selectivity Profile

This compound demonstrates high potency against PI3Kα and significant selectivity over other Class I PI3K isoforms (β, γ, and δ) and the mammalian target of rapamycin (mTOR). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3Ks and mTOR
TargetIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα15 - 211
PI3Kβ4500~214 - 300
PI3Kγ1900~90 - 127
PI3Kδ13900~662 - 927
mTOR>1000>47

Data compiled from multiple sources indicating a potent and selective inhibition of PI3Kα.[1][3][4] The IC50 for PI3Kα is reported as 21 nM[1] and 15 nM.[4] The >100-fold selectivity against other Class I PI3K isoforms is a consistently reported finding.[1][4]

While comprehensive data from a broad kinome scan against a wide panel of protein kinases is not publicly available, reports consistently state that this compound exhibits a high degree of selectivity against many other kinases.[1]

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 This compound This compound This compound->PI3K Inhibition PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare this compound serial dilutions Incubate_Inhibitor Incubate Enzyme Mix with this compound Compound_Prep->Incubate_Inhibitor Enzyme_Prep Prepare PI3K enzyme and lipid substrate mix Enzyme_Prep->Incubate_Inhibitor Initiate_Reaction Initiate reaction with ATP Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and add detection reagents Incubate_Reaction->Stop_Reaction Read_Plate Read plate (Luminescence/TR-FRET) Stop_Reaction->Read_Plate Calculate_IC50 Calculate % inhibition and determine IC50 Read_Plate->Calculate_IC50 Cellular_Assay_Workflow Seed_Cells Seed cells in 96-well plate Incubate_1 Incubate for 24h for cell adherence Seed_Cells->Incubate_1 Add_Compound Treat cells with This compound serial dilutions Incubate_1->Add_Compound Incubate_2 Incubate for 72h Add_Compound->Incubate_2 Add_Reagent Add proliferation reagent (e.g., CellTiter-Glo) Incubate_2->Add_Reagent Incubate_3 Incubate as per manufacturer's protocol Add_Reagent->Incubate_3 Read_Plate Read plate (Luminescence/Absorbance) Incubate_3->Read_Plate Analyze_Data Determine GI50/IC50 Read_Plate->Analyze_Data

References

Serabelisib: A Deep Dive into its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is a potent and selective, orally bioavailable small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. This compound's high selectivity for the PI3Kα isoform, including common oncogenic mutants, positions it as a promising agent with the potential for a favorable therapeutic window compared to pan-PI3K inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction: The PI3K Pathway and the Rationale for Targeting PI3Kα

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast, colorectal, and endometrial tumors. These mutations often lead to constitutive activation of the PI3K pathway, promoting tumorigenesis and resistance to therapy.

The development of inhibitors that specifically target the p110α isoform offers a therapeutic strategy with the potential for enhanced efficacy in tumors harboring PIK3CA mutations and a reduced toxicity profile compared to inhibitors that target multiple PI3K isoforms. This compound was developed to address this need, demonstrating high potency and selectivity for PI3Kα.

Discovery and Mechanism of Action of this compound

This compound was identified through extensive medicinal chemistry efforts focused on developing potent and selective inhibitors of PI3Kα.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the p110α catalytic subunit of PI3K. By binding to the ATP-binding pocket of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inhibition of the serine/threonine kinase Akt and its subsequent downstream effectors, including the mammalian target of rapamycin (mTOR). This blockade of the PI3K/Akt/mTOR signaling cascade ultimately results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a dependence on this pathway.[2]

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Figure 1: this compound's Mechanism of Action in the PI3K/Akt/mTOR Pathway.
Potency and Selectivity

This compound is a highly potent inhibitor of PI3Kα with reported IC50 values in the low nanomolar range. Critically, it exhibits significant selectivity for the α-isoform over other Class I PI3K isoforms (β, δ, and γ) and mTOR, which is anticipated to contribute to a more favorable safety profile.

TargetIC50 (nM)Selectivity vs. PI3Kα
PI3Kα ~5-21 -
PI3Kβ>100-foldHigh
PI3Kδ>100-foldHigh
PI3Kγ>100-foldHigh
mTOR>100-foldHigh
Table 1: In vitro potency and selectivity of this compound against Class I PI3K isoforms and mTOR. Data compiled from publicly available sources.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single comprehensive document, a plausible synthetic route can be constructed based on the known synthesis of structurally related imidazo[1,2-a]pyridine derivatives and information from patent literature. The core of this compound is the (6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl)(morpholin-4-yl)methanone structure.

A potential synthetic approach involves a multi-step process, likely beginning with the construction of the imidazo[1,2-a]pyridine core, followed by functionalization at the 3- and 6-positions.

dot

Synthesis_Workflow cluster_0 Imidazo[1,2-a]pyridine Core Synthesis cluster_1 Functionalization cluster_2 Final Product A Substituted 2-aminopyridine C Imidazo[1,2-a]pyridine intermediate A->C B α-haloketone B->C D Bromination/Iodination at C6 C->D E Suzuki or Stille Coupling D->E F Acylation at C3 with morpholine carbonyl chloride E->F G This compound F->G E_reagent 2-amino-5-boronic acid pinacol ester benzoxazole E_reagent->E

Figure 2: A plausible synthetic workflow for this compound.

Preclinical Evaluation

This compound has undergone extensive preclinical evaluation to characterize its biological activity and establish its potential as an anticancer agent.

In Vitro Studies

The anti-proliferative activity of this compound has been evaluated in a wide range of cancer cell lines, particularly those harboring PIK3CA mutations.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

Cell LineCancer TypePIK3CA StatusThis compound IC50 (nM)
MCF-7Breast CancerE545K MutantPotent
T47DBreast CancerH1047R MutantPotent
HCT116Colorectal CancerWild-TypeLess Potent
U87-MGGlioblastomaPTEN nullLess Potent
Table 2: Representative anti-proliferative activity of this compound in various cancer cell lines. "Potent" and "Less Potent" are qualitative descriptors based on publicly available data trends.

The effect of this compound on the PI3K signaling pathway is typically assessed by measuring the phosphorylation status of key downstream proteins.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Cancer cells are treated with this compound for a defined period, after which they are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of Akt (e.g., p-Akt Ser473) and total Akt.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Western_Blot_Workflow A Cell Treatment with This compound B Protein Extraction A->B C SDS-PAGE B->C D Western Transfer C->D E Immunoblotting (p-Akt, Total Akt) D->E F Detection & Analysis E->F

Figure 3: Experimental workflow for Western Blot analysis.
In Vivo Studies

The antitumor efficacy of this compound has been demonstrated in various preclinical in vivo models, most notably in xenograft models of human cancers.

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation: Human cancer cells with known PIK3CA mutation status are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of this compound.

Xenograft ModelCancer TypePIK3CA StatusThis compound Efficacy
MCF-7Breast CancerE545K MutantSignificant TGI
KPL-4Breast CancerH1047R MutantSignificant TGI
HCT116Colorectal CancerWild-TypeMinimal TGI
Table 3: In vivo efficacy of this compound in representative xenograft models. TGI = Tumor Growth Inhibition.

Conclusion

This compound is a potent and selective PI3Kα inhibitor that has demonstrated significant preclinical activity in cancer models harboring PIK3CA mutations. Its mechanism of action, involving the specific inhibition of the PI3K/Akt/mTOR pathway, provides a strong rationale for its clinical development. The data summarized in this technical guide highlight the key discovery and preclinical findings that support the ongoing investigation of this compound as a targeted therapy for patients with PIK3CA-mutant cancers. Further research and clinical trials are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this promising agent.

References

Serabelisib Target Validation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable small molecule inhibitor that selectively targets the alpha isoform of the class I phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2] The gene encoding the p110α catalytic subunit of PI3K, PIK3CA, is one of the most highly mutated oncogenes in solid tumors.[1][2] This has positioned PI3Kα as a key therapeutic target in oncology. This compound has been developed to specifically inhibit PI3Kα, including its mutated forms, with the aim of inducing tumor cell apoptosis and inhibiting tumor growth.[1] By targeting the alpha isoform with high selectivity, this compound is designed to offer a more favorable therapeutic window with potentially reduced toxicity compared to pan-PI3K inhibitors.[1][2] This technical guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, preclinical efficacy, and clinical trial data.

Mechanism of Action and Target Selectivity

This compound exerts its anti-neoplastic activity by selectively inhibiting the kinase activity of PI3Kα. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream Akt/mTOR signaling cascade. The disruption of this pathway ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells harboring an activated PI3Kα pathway, particularly those with PIK3CA mutations.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cellular processes. Upon activation by growth factors and other stimuli, PI3Kα phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth. This compound's inhibition of PI3Kα blocks this entire cascade.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP2 PIP2 PIP3 PIP3 This compound This compound This compound->PI3Ka Inhibits PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

This compound Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
In Vitro Selectivity

Biochemical assays have demonstrated this compound's high potency and selectivity for the PI3Kα isoform over other class I PI3K isoforms (β, γ, and δ) and mTOR. This selectivity is a key feature, as inhibition of other isoforms is associated with distinct toxicities.

TargetIC50 (nM)
p110α 15 - 21
p110β4500
p110γ1900
p110δ13900
mTOR1670
Data compiled from multiple sources.[3][4][5]

Preclinical Efficacy

In Vitro Cellular Assays

In cellular assays, this compound has been shown to inhibit the phosphorylation of Akt and block the proliferation of tumor cell lines that have PIK3CA mutations.[4] The growth of breast cancer cells with PIK3CA mutations was inhibited with an IC50 around 2 µM.[4] However, this compound demonstrated significantly less activity in cancer cells that are PTEN-deficient, a condition that leads to constitutive activation of the PI3K pathway independent of PI3Kα.[3]

In Vivo Xenograft Studies

Preclinical studies using murine xenograft models of human cancers have shown that oral administration of this compound leads to a dose-dependent inhibition of tumor growth.[6] This anti-tumor activity was observed in models with PIK3CA oncogenic mutations, such as breast carcinoma, and was correlated with the inhibition of PI3K pharmacodynamic markers within the tumor tissue.[6] Notably, the anti-tumor efficacy of single-agent this compound in these preclinical models was found to be driven by the total plasma exposure and was independent of the dosing schedule.[3][6] In contrast, this compound was not effective in tumor models with PTEN and/or KRAS mutations.[6] In C57BL/6 mice, a dose of 60 mg/kg was used in some studies.[4]

Clinical Validation

Monotherapy Studies

A first-in-human, phase I dose-escalation study of this compound (TAK-117) was conducted in 71 patients with advanced solid malignancies.[3] The study evaluated both once-daily and intermittent (3 days per week) dosing schedules.

  • Safety and Tolerability : Once-daily dosing was associated with dose-limiting toxicities, primarily grade ≥3 elevations in alanine and aspartate aminotransferases (ALT/AST), leading to a narrow therapeutic window with a maximum tolerated dose (MTD) of 150 mg once daily. Intermittent dosing schedules were better tolerated, with an MTD of 900 mg (administered on a Monday-Wednesday-Friday or Monday-Tuesday-Wednesday schedule). With intermittent dosing, total weekly exposures were approximately four times greater than with 150 mg once daily.[3]

  • Pharmacodynamics : Suppression of pS6 expression in the skin, a downstream marker of PI3K pathway activity, was observed at doses of 200 mg and higher.[3]

  • Preliminary Efficacy : As a monotherapy, this compound showed limited antitumor activity. There were three partial responses in patients on the once-daily schedule and one on the intermittent schedule. Stable disease lasting for at least 3 months was observed in 17 patients, all of whom had tumors with PIK3CA mutations.

Dosing ScheduleMTDKey Grade ≥3 Adverse EventsPartial ResponsesStable Disease (≥3 months)
Once Daily150 mgALT/AST elevations35
Intermittent (3 days/week)900 mgHyperglycemia, Nausea112
Data from the first-in-human phase I study of TAK-117.[3]
Combination Therapy

Given the modest single-agent activity, the clinical development of this compound has focused on combination therapies, particularly with inhibitors of other nodes in the PI3K/Akt/mTOR pathway. A notable combination is with the dual mTORC1/mTORC2 inhibitor sapanisertib.

A phase I trial (NCT03154294) evaluated the safety and efficacy of this compound in combination with sapanisertib and paclitaxel in heavily pretreated patients with advanced solid tumors (ovarian, breast, and endometrial cancers).[7][8]

  • Recommended Phase 2 Dose (RP2D) : Sapanisertib 3 or 4 mg, this compound 200 mg on days 2-4, 9-11, 16-18, and 23-25 with paclitaxel 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.[7]

  • Efficacy : In 15 evaluable patients, the objective response rate (ORR) was 47%, and the clinical benefit rate (CBR) was 73%.[7][8] The median progression-free survival (PFS) was 11 months, and overall survival (OS) was ongoing at 17 months.[7][8] Encouragingly, clinical benefit was observed even in patients who were refractory to prior taxane and/or mTOR inhibitor therapy.[7]

Efficacy EndpointResult
Objective Response Rate (ORR) 47%
Clinical Benefit Rate (CBR)73%
Median Progression-Free Survival (PFS)11 months
Median Overall Survival (OS)Ongoing at 17 months
Results from the Phase I trial of this compound, Sapanisertib, and Paclitaxel combination therapy.[7][8]

Experimental Protocols

Western Blotting for PI3K/Akt Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt, following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., PIK3CA-mutant breast cancer cell lines) in appropriate growth medium and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 4-12% gradient gel).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

western_blot_workflow start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-Akt, Akt, loading control) block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analyze Data Analysis detect->analyze

Western Blotting Experimental Workflow.
In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.

1. Animal Model:

  • Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Acclimate the animals to the facility for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

  • Harvest cancer cells (e.g., a PIK3CA-mutant breast cancer cell line) during the exponential growth phase.

  • Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

  • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

4. Drug Administration:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., by oral gavage).

  • Administer this compound at various dose levels (e.g., 30, 60 mg/kg) and schedules (e.g., once daily or intermittently) to the treatment groups.

  • Administer the vehicle alone to the control group.

5. Efficacy and Tolerability Assessment:

  • Continue to monitor tumor volume and body weight of the animals throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blotting or immunohistochemistry).

xenograft_workflow start Animal Acclimation (Immunocompromised Mice) implant Tumor Cell Implantation (Subcutaneous) start->implant monitor Tumor Growth Monitoring implant->monitor random Randomization into Treatment Groups monitor->random treat This compound Administration (Oral Gavage) random->treat assess Efficacy & Tolerability Assessment treat->assess end Tumor Excision & Analysis assess->end

In Vivo Xenograft Study Workflow.

Conclusion

This compound is a potent and highly selective inhibitor of PI3Kα that has demonstrated target engagement and anti-tumor activity in preclinical models, particularly those with PIK3CA mutations. While monotherapy has shown limited clinical efficacy, the combination of this compound with other targeted agents, such as the mTOR inhibitor sapanisertib, has yielded promising results in early-phase clinical trials. These findings support the continued investigation of this compound in combination regimens for the treatment of solid tumors with a dysregulated PI3K/Akt/mTOR pathway. Further studies are warranted to identify optimal combination partners and patient populations that are most likely to benefit from this targeted therapy. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Serabelisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117 and MLN1117) is an orally bioavailable, potent, and selective small-molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][3] By selectively targeting PI3Kα, this compound aims to inhibit downstream signaling, leading to the suppression of tumor cell growth and proliferation, and the induction of apoptosis, particularly in tumors harboring PIK3CA mutations.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies and detailing the experimental protocols used in its evaluation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both healthy volunteers and patients with advanced solid malignancies. The drug exhibits moderately fast oral absorption and a generally dose-proportional increase in exposure.[2]

Table 1: Summary of this compound Pharmacokinetic Parameters in Patients with Advanced Solid Malignancies
ParameterValueReference
Time to Maximum Plasma Concentration (Tmax) ~2-4 hours[2]
Plasma Half-life (t1/2) ~11 hours[1][2]
Accumulation No meaningful accumulation with repeated dosing[1]

Note: This table represents a summary of available data. Detailed dose-escalation data with measures of variability were not publicly available in the reviewed literature.

A clinical biopharmaceutics study in healthy subjects (NCT02625259) provided further insights into the factors affecting this compound's absorption and bioavailability.[4][5]

Table 2: Relative Bioavailability of this compound Under Various Conditions in Healthy Volunteers
ConditionGeometric Mean Ratio of AUC (90% CI)ImplicationReference
Tablet vs. Capsule Formulation 1.53 (0.93–2.51)Tablet formulation may lead to higher exposure.[4][5]
Fed (High-Fat Meal) vs. Fasted State 1.50 (1.00–2.25)Administration with food increases systemic exposure.[4][5]
With Lansoprazole (Proton Pump Inhibitor) vs. Alone 0.02 (0.01–0.04)Co-administration with gastric acid-reducing agents significantly decreases bioavailability.[4][5]

These findings indicate that food can enhance the absorption of this compound, which may also help mitigate nausea, a common adverse event.[4][5] Conversely, the profound reduction in bioavailability with a proton pump inhibitor underscores the importance of managing concomitant medications that alter gastric pH.[4][5]

Pharmacodynamics

The pharmacodynamic activity of this compound is directly linked to its mechanism of action: the inhibition of the PI3Kα isoform. This leads to a downstream blockade of the PI3K/AKT/mTOR signaling pathway.

Signaling Pathway Inhibition

This compound's primary pharmacodynamic effect is the inhibition of the PI3K/AKT/mTOR signaling cascade. This is typically assessed by measuring the phosphorylation status of key downstream effector proteins.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 pAKT p-AKT PIP3->pAKT Activates AKT AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 pS6 p-S6 S6K->pS6 Proliferation Cell Growth & Survival pS6->Proliferation p4EBP1 p-4E-BP1 _4EBP1->p4EBP1 p4EBP1->Proliferation

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical and clinical studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of downstream markers such as S6 ribosomal protein (pS6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] In the first-in-human clinical trial, suppression of pS6 expression in skin biopsies was observed at doses of 200 mg and higher.[2]

Antitumor Activity

This compound has demonstrated antitumor activity in preclinical models and has shown preliminary efficacy in clinical trials, particularly in patients with tumors harboring PIK3CA mutations.[1][2]

  • In Vitro: this compound inhibits the proliferation of tumor cell lines with PIK3CA mutations and induces apoptosis.[1]

  • In Vivo: In murine xenograft models of human cancers with PIK3CA mutations, administration of this compound leads to dose-dependent tumor growth inhibition.[1] Its preclinical antitumor activity appears to be driven by total plasma exposure, independent of the dosing schedule.[1]

  • Clinical: In a Phase I study, partial responses and stable disease were observed in patients with PIK3CA-mutated advanced solid tumors treated with this compound.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's pharmacokinetics and pharmacodynamics.

Bioanalytical Method for this compound Quantification in Plasma

The concentration of this compound in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

Bioanalytical_Workflow Plasma_Sample Plasma Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Sample->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification MS->Quantification

Figure 2: General workflow for the bioanalytical quantification of this compound in plasma.

Protocol Outline:

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for extraction efficiency and matrix effects.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound. The concentration of this compound in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The assay range is typically validated to cover the expected plasma concentrations in clinical studies.[8]

Western Blotting for PI3K/AKT/mTOR Pathway Inhibition

This method is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in response to this compound treatment in preclinical models.[7]

Protocol Outline:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., endometrial or breast cancer cell lines with known PIK3CA mutation status) are cultured under standard conditions. Cells are treated with varying concentrations of this compound or vehicle control for a specified duration.

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of downstream effector proteins, such as p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46), and total 4E-BP1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

In Vivo Tumor Growth Inhibition Studies (Xenograft Models)

Patient-derived or cell-line-derived xenograft models are utilized to evaluate the in vivo efficacy of this compound.[6]

Xenograft_Workflow Implantation Tumor Cell/Fragment Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Figure 3: Workflow for a typical in vivo xenograft study to assess antitumor efficacy.

Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., nude or NOD-scid IL2Rgammanull [NSG] mice) are used as hosts for human tumor xenografts.

  • Tumor Implantation: Human cancer cells (e.g., from cell lines with PIK3CA mutations) or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups with comparable mean tumor volumes.

  • Drug Administration: this compound is formulated for oral administration and given to the treatment group at various doses and schedules (e.g., daily or intermittently). The control group receives the vehicle control.

  • Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be excised for analysis of pharmacodynamic markers (e.g., pS6 levels by Western blotting or immunohistochemistry) to correlate target engagement with antitumor activity.

Conclusion

This compound is a selective PI3Kα inhibitor with a pharmacokinetic profile that supports oral administration. Its pharmacodynamic activity, characterized by the inhibition of the PI3K/AKT/mTOR pathway, translates into antitumor efficacy, particularly in preclinical models and patients with PIK3CA-mutated cancers. The information presented in this technical guide, including the summary of pharmacokinetic and pharmacodynamic data and the detailed experimental protocols, provides a valuable resource for researchers and drug development professionals working on PI3K pathway inhibitors and targeted cancer therapies. Further clinical investigation of this compound, both as a single agent and in combination with other therapies, is ongoing.

References

The Structural-Activity Relationship of Serabelisib: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent and Selective PI3Kα Inhibitor

Serabelisib (also known as TAK-117, MLN1117, and INK1117) is an orally bioavailable small molecule that potently and selectively inhibits the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2] this compound's high selectivity for the PI3Kα isoform, including common mutations in the PIK3CA gene, presents a promising therapeutic window with potentially greater efficacy and reduced toxicity compared to pan-PI3K inhibitors.[1][2] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound exerts its anti-neoplastic activity by selectively inhibiting PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling cascade.[2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] In many tumors, activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, lead to constitutive activation of the pathway, promoting uncontrolled cell growth.[2]

By binding to the ATP-binding pocket of PI3Kα, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4] The inhibition of Akt phosphorylation leads to the downstream suppression of mTOR and other signaling molecules, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[1][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway

Structural Activity Relationship (SAR) of this compound and its Analogs

This compound belongs to the imidazo[1,2-a]pyridine class of PI3K inhibitors.[6] Its chemical structure, [6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone, features a core imidazo[1,2-a]pyridine scaffold, which is crucial for its inhibitory activity.[2] The SAR of this class of compounds has been explored through the synthesis and evaluation of various derivatives, revealing key structural features that govern potency and selectivity.[4][7]

The core imidazo[1,2-a]pyridine ring serves as the foundational scaffold for this class of inhibitors.[4][7] Modifications at several positions on this ring system have been shown to significantly impact the compound's interaction with the PI3Kα enzyme.[7]

At the 3-position of the imidazo[1,2-a]pyridine core, this compound possesses a morpholinylmethanone group. This moiety is critical for its activity.

The 6-position is substituted with a 2-amino-1,3-benzoxazol-5-yl group. This larger, heterocyclic substituent extends into a specific pocket of the enzyme, contributing to both potency and selectivity.

While detailed SAR studies specifically on this compound are often proprietary and contained within patent literature, research on related imidazo[1,2-a]pyridine derivatives provides valuable insights.[7][8] For instance, studies on analogs have explored modifications at the 2, 6, and 8-positions of the core scaffold.[4][7] These studies have shown that the nature of the substituents at these positions can modulate the inhibitory activity against PI3Kα and selectivity over other isoforms.[4][7] The exploration of different amide, sulfonamide, and urea groups in related series has demonstrated varying effects on potency, highlighting the sensitivity of the enzyme's binding pocket to the chemical nature of these groups.[4]

Quantitative Analysis of Inhibitory Activity

This compound demonstrates high potency against PI3Kα and significant selectivity over other Class I PI3K isoforms and mTOR. This selectivity is a key attribute that may translate to a more favorable safety profile in clinical settings.

TargetIC50 (nM)Selectivity vs. PI3Kα
PI3Kα 15 - 21-
PI3Kβ >1500>100-fold
PI3Kδ >1500>100-fold
PI3Kγ >1500>100-fold
mTOR >1500>100-fold
Data compiled from multiple sources.[1][3][9]

Key Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assay

The direct inhibitory effect of this compound on PI3Kα is typically measured using a biochemical kinase assay. A common method is a luminescence-based assay, such as the Kinase-Glo™ assay.

Methodology:

  • Recombinant human PI3Kα enzyme is incubated with the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in a buffered solution.

  • This compound, at varying concentrations, is added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of ATP remaining in the solution is quantified by adding a luciferase-luciferin reagent. The resulting luminescence is inversely proportional to the kinase activity.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

To assess the impact of this compound on tumor cell growth, cellular proliferation assays are conducted, often using cancer cell lines with known PIK3CA mutations.

Methodology:

  • Cancer cells (e.g., PIK3CA-mutant breast cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Following an incubation period (typically 72 hours), a reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well.

  • These reagents are converted by metabolically active cells into a colored formazan product.

  • The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • The concentration of this compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.

experimental_workflow Start Compound Synthesis (this compound Analogs) KinaseAssay In Vitro Kinase Assay (PI3Kα, β, δ, γ, mTOR) Start->KinaseAssay PotencySelectivity Determine Potency (IC50) & Selectivity KinaseAssay->PotencySelectivity CellAssay Cellular Proliferation Assay (PIK3CA mutant cell lines) PotencySelectivity->CellAssay CellularEfficacy Determine Cellular Efficacy (GI50) CellAssay->CellularEfficacy PD_Assay Pharmacodynamic Assays (e.g., p-Akt Western Blot) CellularEfficacy->PD_Assay PathwayInhibition Confirm Pathway Inhibition PD_Assay->PathwayInhibition InVivo In Vivo Xenograft Models PathwayInhibition->InVivo Efficacy Evaluate Anti-tumor Efficacy InVivo->Efficacy

Figure 2: Experimental Workflow for PI3K Inhibitor Evaluation

Conclusion

This compound is a promising, highly selective PI3Kα inhibitor with a well-defined mechanism of action. Its structural basis for activity is rooted in the imidazo[1,2-a]pyridine scaffold, with key substitutions at the 3- and 6-positions driving its potency and selectivity. The comprehensive evaluation of this compound and its analogs through a combination of biochemical and cellular assays has been instrumental in elucidating its therapeutic potential. Further exploration of the SAR within this chemical class may lead to the development of next-generation PI3Kα inhibitors with even more desirable pharmacological profiles.

References

The Antineoplastic Profile of Serabelisib: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Serabelisib (also known as TAK-117 and MLN1117) is an orally bioavailable, potent, and selective small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. By specifically targeting PI3Kα, this compound aims to inhibit downstream signaling, leading to the suppression of tumor cell growth, proliferation, and survival, ultimately inducing apoptosis. This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, efficacy in various cancer models, and the methodologies employed in its evaluation.

Mechanism of Action: Selective Inhibition of the PI3K/Akt/mTOR Pathway

This compound exerts its anticancer effects by selectively inhibiting the catalytic activity of PI3Kα.[1] This kinase is a critical node in the PI3K/Akt/mTOR signaling cascade, a pathway that is central to regulating cell growth, metabolism, and survival. In many cancers, activating mutations in PIK3CA lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and resistance to apoptosis.

This compound's targeted inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Deactivation of Akt, in turn, leads to the modulation of numerous downstream targets, including the mammalian target of rapamycin (mTOR), resulting in the inhibition of protein synthesis and cell cycle progression, and the promotion of apoptosis.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activation PIP3 PIP3 PI3Ka->PIP3 Phosphorylation This compound This compound This compound->PI3Ka Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Preclinical Antineoplastic Activity

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against PI3Kα in biochemical assays and antiproliferative effects in various cancer cell lines, particularly those harboring PIK3CA mutations.

Parameter Value Assay Type Reference
IC50 vs. PI3Kα 21 nmol/LCell-free kinase assay[2][3]
Inhibition of Proliferation in PIK3CA-mutant breast cancer cells ~2 µMCell viability assay[4]

Table 1. In Vitro Activity of this compound

It is noteworthy that this compound shows significantly less activity in PTEN-deficient tumor cells, where the PI3K pathway activation is independent of PI3Kα.[2][4] This highlights the importance of patient selection based on the underlying genetic drivers of the disease.

In Vivo Efficacy

Preclinical studies using murine xenograft models of human cancers have demonstrated the in vivo antineoplastic activity of this compound. Administration of this compound resulted in a dose-dependent inhibition of tumor growth in models bearing PIK3CA oncogenic mutations.[1][2] The antitumor activity has been shown to be driven by the total plasma exposure to the drug.[2] For instance, in breast carcinoma xenograft models with PIK3CA mutations, this compound administration led to significant tumor growth inhibition.[2]

Cancer Model Dosing Regimen Observed Effect Reference
Breast Carcinoma Xenograft (PIK3CA mutant) 30-60 mg/kgDose-dependent tumor growth inhibition[4]
Endometrial and Breast Cancer Xenografts (in combination with sapanisertib and paclitaxel) Not specifiedComplete inhibition of tumor growth/tumor regression[5]

Table 2. In Vivo Antitumor Activity of this compound

Clinical Antineoplastic Activity

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents, in patients with advanced solid tumors.

Monotherapy Studies

A first-in-human, Phase I dose-escalation study (NCT01449370) evaluated the safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid malignancies. The study explored both once-daily and intermittent dosing schedules.

Trial Identifier Dosing Schedule Key Efficacy Results Patient Population Reference
NCT01449370 Once-daily3 partial responsesAdvanced solid tumors[1][6]
Intermittent (MWF/MTuW)1 partial response, 12 patients with stable disease ≥3 months (all with PIK3CA mutations)Advanced solid tumors with PIK3CA mutations[1][6]

Table 3. Clinical Activity of this compound Monotherapy

The results of this study suggested that intermittent dosing had a more acceptable safety profile and allowed for higher dose administration. While single-agent activity was observed, the overall response rates were modest, prompting further investigation in combination therapies.

Combination Therapy Studies

A Phase I dose-escalation study (NCT03154294) investigated this compound in combination with the mTOR inhibitor sapanisertib and the chemotherapeutic agent paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial cancers.

Trial Identifier Combination Agents Overall Response Rate (ORR) Clinical Benefit Rate (CBR) Patient Population Reference
NCT03154294 Sapanisertib + Paclitaxel47%73%15 evaluable patients with advanced solid tumors[7][8]

Table 4. Clinical Activity of this compound in Combination Therapy

The combination regimen demonstrated promising clinical activity in this heavily pretreated patient population, particularly in those with aberrations in the PI3K/Akt/mTOR pathway.[7][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antineoplastic activity of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Culture Cancer Cell Line Culture (PIK3CA mutant vs. wild-type) Viability_Assay Cell Viability Assay (e.g., MTT) - Determine IC50 Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis - Assess PI3K pathway inhibition Cell_Culture->Western_Blot Xenograft_Model Establishment of Murine Xenograft Models Drug_Administration This compound Administration (e.g., oral gavage) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Analysis of Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis Patient_Selection Patient Selection (Advanced solid tumors, PIK3CA status) Clinical_Trial Phase I/II Clinical Trials Patient_Selection->Clinical_Trial Response_Assessment Tumor Response Assessment (e.g., RECIST) Clinical_Trial->Response_Assessment Safety_Monitoring Safety and Tolerability Monitoring Clinical_Trial->Safety_Monitoring

References

Methodological & Application

Serabelisib (TAK-117): In Vitro Assay Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serabelisib (also known as TAK-117, MLN1117, and INK-1117) is an orally bioavailable, potent, and selective small-molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, growth, and metabolism.[3] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common oncogenic drivers in various solid tumors.[4]

This compound selectively inhibits PI3Kα, including mutant forms, leading to the suppression of downstream signaling, which can result in the inhibition of tumor cell growth and the induction of apoptosis.[2][3] Its high selectivity for the alpha isoform over other class I PI3K family members (β, γ, δ) and mTOR is intended to offer a wider therapeutic window and a more favorable safety profile compared to pan-PI3K inhibitors.[1][2] This document provides an overview of the signaling pathway targeted by this compound and detailed protocols for key in vitro assays to evaluate its efficacy in cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting PI3Kα at the apex of the PI3K/Akt/mTOR signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating key downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including components of the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. By inhibiting PI3Kα, this compound blocks the production of PIP3, leading to decreased Akt phosphorylation and the subsequent inactivation of the entire downstream pathway.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3Ka PI3Kα RTK->PI3Ka PIP2 PIP2 PI3Ka->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K P EBP1 4E-BP1 mTORC1->EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation This compound This compound This compound->PI3Ka

Figure 1. PI3K/Akt/mTOR pathway with this compound inhibition point.

Experimental Workflow Overview

A typical workflow for evaluating the in vitro efficacy of this compound involves a series of assays to determine its effect on cell viability, its ability to modulate the target pathway, and its capacity to induce programmed cell death.

Workflow arrow start Select Cancer Cell Lines (e.g., PIK3CA-mutant) culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat assays Downstream Assays treat->assays viability Cell Viability Assay (e.g., MTT, CCK-8) assays->viability western Western Blot Analysis (p-Akt, Akt, etc.) assays->western apoptosis Apoptosis Assay (e.g., Annexin V) assays->apoptosis analysis Data Analysis & Interpretation (IC50, Protein Levels, % Apoptosis) viability->analysis western->analysis apoptosis->analysis end Conclusion analysis->end

Figure 2. General experimental workflow for this compound evaluation.

Quantitative Data Summary

This compound's inhibitory activity has been quantified in both enzymatic and cell-based assays. It is a potent inhibitor of the PI3Kα enzyme and demonstrates anti-proliferative effects in cancer cell lines, particularly those with PIK3CA mutations. Specific IC50 values for cell viability can vary significantly depending on the cell line's genetic background, proliferation rate, and the assay conditions. Researchers should determine the IC50 empirically for their specific cell lines of interest.

Assay TypeTarget/Cell LineIC50 ValueReference
Enzymatic AssayPI3Kα15 - 21 nM[1][2]
Enzymatic AssayPI3Kβ>100-fold selective vs α[1][2]
Enzymatic AssayPI3Kγ>100-fold selective vs α[1][2]
Enzymatic AssayPI3Kδ>100-fold selective vs α[1][2]
Cell ViabilityPIK3CA-mutant Breast Cancer Cells~2 µM[1]
Cell ViabilityHepG2 (Hepatoma)Dose-dependent (tested at 2-8 µM)[5][6]
Cell ViabilityHuH-6 (Hepatoma)Dose-dependent (tested at 2-8 µM)[5][6]

Experimental Protocols

Cell Viability / Cytotoxicity Assay (CCK-8 or MTT)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50). The assay measures the metabolic activity of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF7, T47D, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (TAK-117)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with media only for background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 50 µM). Prepare a vehicle control (DMSO at the same final concentration as the highest drug dose).

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Measurement of Cell Viability:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Afterwards, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance on a microplate reader. For CCK-8, the wavelength is 450 nm. For MTT, it is 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log-transformed drug concentration and use non-linear regression to calculate the IC50 value.

Western Blot for PI3K Pathway Modulation

This protocol assesses how this compound affects the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. A reduction in the phosphorylated forms of proteins like Akt indicates successful target engagement.

Materials:

  • 6-well cell culture plates

  • This compound and DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to the loading control (e.g., β-actin).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound and DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Combine all cells from each well and centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells.

      • Lower-right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells.

      • Upper-left (Annexin V-/PI+): Necrotic cells.

Conclusion

This compound is a selective PI3Kα inhibitor that effectively targets the PI3K/Akt/mTOR pathway, a key driver in many cancers. The protocols outlined in this document provide a robust framework for researchers to assess the in vitro efficacy of this compound. By employing cell viability, western blotting, and apoptosis assays, investigators can determine the drug's IC50, confirm its mechanism of action through target modulation, and quantify its ability to induce programmed cell death in relevant cancer cell lines. These assays are fundamental for the preclinical evaluation of this compound and for identifying tumor types that may be most sensitive to its therapeutic effects.

References

Application Notes and Protocols for the Use of Serabelisib in Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117) is an orally bioavailable and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in the development and progression of many solid tumors, including breast cancer, making it a critical target for therapeutic intervention.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in breast cancer.[1] this compound has been shown to selectively inhibit PI3Kα, leading to the suppression of the PI3K/Akt/mTOR pathway, which can result in the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells harboring PIK3CA mutations.[3][4] Preclinical studies have demonstrated that this compound exhibits dose-dependent anti-tumor activity in murine xenograft models of human breast carcinoma with PIK3CA mutations.[4] These application notes provide a summary of the available data and detailed protocols for the use of this compound in breast cancer xenograft models.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound exerts its anti-tumor effects by specifically targeting the alpha isoform of phosphoinositide 3-kinase (PI3Kα). In many breast cancers, mutations in the PIK3CA gene lead to the constitutive activation of PI3Kα. This enzyme plays a crucial role in the PI3K/Akt/mTOR signaling cascade, a key pathway that regulates cell growth, proliferation, survival, and metabolism.

Activated PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Once activated, Akt phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). The activation of this pathway ultimately leads to increased protein synthesis and cell proliferation, driving tumor growth.

By selectively inhibiting PI3Kα, this compound blocks the production of PIP3, thereby preventing the activation of Akt and the subsequent downstream signaling events. This leads to decreased tumor cell growth and survival.[1][3]

PI3K_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Data Presentation

The following tables summarize the in vitro and preclinical in vivo data for this compound in breast cancer models.

Table 1: In Vitro Activity of this compound

ParameterCell LinePIK3CA StatusValueReference
IC50 Not SpecifiedMutant21 nmol/L (for PI3Kα)[3]
Selectivity Not ApplicableNot Applicable>100-fold for PI3Kα vs. PI3Kβ/γ/δ and mTOR[3]

Note: Specific quantitative data on tumor growth inhibition in breast cancer xenograft models from publicly available literature is limited. The available information indicates a dose-dependent inhibition of tumor growth in murine xenograft models of human breast carcinoma bearing PIK3CA oncogenic mutations.[4]

Experimental Protocols

This section provides a detailed methodology for a typical breast cancer xenograft study to evaluate the efficacy of this compound.

I. Cell Line and Culture
  • Cell Line: MCF-7 (ER-positive, PIK3CA mutant) or MDA-MB-231 (Triple-negative, PIK3CA wild-type - as a control).

  • Culture Medium: For MCF-7, RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin. For MDA-MB-231, DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

II. Animal Model
  • Species: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Housing: Mice should be housed in sterile conditions in individually ventilated cages with free access to sterile food and water.

III. Tumor Inoculation
  • Harvest cultured breast cancer cells during the exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

  • Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice.

  • Subcutaneously inject 0.1 mL of the cell-Matrigel suspension (containing 2.5 x 10^6 cells) into the right flank of each mouse.

  • For estrogen-dependent models like MCF-7, a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) should be implanted subcutaneously in the dorsal neck region 24-48 hours prior to tumor cell inoculation.

IV. Experimental Design and Drug Administration
  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Vehicle Control Group: Administer the vehicle used to formulate this compound (e.g., 0.5% methylcellulose in water) by oral gavage daily.

  • This compound Treatment Group(s): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) by oral gavage daily. The formulation of this compound should be prepared fresh as required.

  • Treatment Duration: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

V. Endpoint Analysis
  • Tumor Growth: Measure tumor volume and mouse body weight 2-3 times per week.

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement. This can include Western blotting for phosphorylated Akt (p-Akt) and other downstream markers of the PI3K pathway.

  • Histology: A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

Xenograft_Workflow Cell_Culture Breast Cancer Cell Culture (e.g., MCF-7) Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous) Cell_Culture->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle vs. This compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint End of Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI, Pharmacodynamics, Histology) Endpoint->Analysis

Experimental workflow for a breast cancer xenograft study.

Conclusion

This compound is a promising selective PI3Kα inhibitor with demonstrated preclinical activity in breast cancer models, particularly those with PIK3CA mutations. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo efficacy and mechanism of action of this compound in relevant breast cancer xenograft models. Careful experimental design and adherence to detailed protocols are crucial for obtaining robust and reproducible data to support the continued development of this targeted therapy.

References

Dual Blockade of the PI3K/mTOR Pathway: Application Notes and Protocols for Serabelisib and Sapanisertib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. Therapeutic strategies targeting single nodes within this pathway have shown limited clinical success, often due to feedback activation loops. A more effective approach may involve the simultaneous inhibition of multiple key nodes in the pathway. This document provides detailed application notes and experimental protocols for the combination therapy of serabelisib (a PI3Kα inhibitor) and sapanisertib (a dual mTORC1/2 inhibitor), a promising strategy to achieve a more complete and durable blockade of the PI3K/mTOR pathway. Preclinical and clinical studies have demonstrated that this combination, both alone and with other agents like paclitaxel, can lead to significant anti-tumor activity.

Mechanism of Action

This compound is a potent and selective inhibitor of the p110α catalytic subunit of PI3K, which is frequently mutated and activated in various cancers. Sapanisertib is a dual inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes. By targeting both PI3Kα and mTOR, this combination therapy aims to vertically block the pathway at two critical points, thereby preventing the feedback activation of AKT that can occur with mTORC1 inhibition alone and leading to a more profound and sustained inhibition of downstream signaling.

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Full Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 S6 S6 S6K->S6 eIF4E eIF4E fourEBP1->eIF4E Inhibits CellGrowth Cell Growth & Proliferation S6->CellGrowth Promotes eIF4E->CellGrowth Promotes This compound This compound This compound->PI3K Sapanisertib Sapanisertib Sapanisertib->mTORC2 Sapanisertib->mTORC1

PI3K/mTOR Signaling Pathway and Drug Targets.

Data Presentation

In Vitro Synergy

While specific IC50 values for the combination are not publicly available, preclinical studies have reported synergistic effects in endometrial and breast cancer cell lines. The combination has been shown to be more effective at inhibiting the phosphorylation of downstream targets like S6 and 4E-BP1 compared to single-agent treatments.

Clinical Trial Data (NCT03154294)

A Phase I clinical trial investigated the combination of this compound, sapanisertib, and paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial cancers.[1]

ParameterValueReference
Patient Population 19 heavily pretreated patients[1]
Tumor Types Ovarian (10), Breast (3), Endometrial (6)[1]
Recommended Phase 2 Dose (RP2D) Sapanisertib 3 or 4 mg, this compound 200 mg (Days 2-4, 9-11, 16-18, 23-25) + Paclitaxel 80 mg/m² (Days 1, 8, 15) of a 28-day cycle[1]
Overall Response Rate (ORR) 47% (in 15 evaluable patients)[1]
Clinical Benefit Rate (CBR) 73% (in 15 evaluable patients)[1]
Progression-Free Survival (PFS) 11 months (in all 19 patients)[1]
Most Common Grade 3/4 Adverse Events Decreased WBCs (20%), Nonfebrile neutropenia (12%), Anemia (9%), Hyperglycemia (11%)[1]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trial (e.g., NCT03154294) cell_culture Cell Line Selection & Culture (e.g., AN3CA, MFE296) viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cell_culture->viability_assay western_blot Western Blot Analysis (p-S6, p-4E-BP1) cell_culture->western_blot xenograft Xenograft Model Establishment viability_assay->xenograft Positive results lead to western_blot->xenograft Positive results lead to treatment Combination Therapy Administration xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement patient_enrollment Patient Enrollment tumor_measurement->patient_enrollment Positive results lead to dosing Dose Escalation & Administration patient_enrollment->dosing evaluation Safety & Efficacy Evaluation (RECIST) dosing->evaluation

Preclinical to Clinical Experimental Workflow.
Protocol 1: In Vitro Cell Viability Assay

This protocol is a general guideline for assessing the synergistic effects of this compound and sapanisertib on the viability of cancer cell lines, such as the AN3CA and MFE296 endometrial cancer cell lines mentioned in the literature.[2]

Materials:

  • Cancer cell lines (e.g., AN3CA, MFE296)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Sapanisertib (stock solution in DMSO)

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and sapanisertib in complete medium.

    • Treat cells with a matrix of this compound and sapanisertib concentrations, both as single agents and in combination. Include a vehicle control (DMSO) group.

    • Incubate for 72 hours at 37°C.

  • Cell Viability Measurement (CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Calculate the percentage of cell viability for each treatment condition.

    • Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol outlines the procedure to assess the inhibition of downstream targets of the PI3K/mTOR pathway.[3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and Sapanisertib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, sapanisertib, or the combination at desired concentrations for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model

This is a general protocol for evaluating the in vivo efficacy of the this compound and sapanisertib combination.[2][3]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell lines (e.g., AN3CA, MFE296)

  • Matrigel (optional)

  • This compound and Sapanisertib (formulated for oral gavage)

  • Paclitaxel (formulated for intravenous injection)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, sapanisertib alone, paclitaxel alone, and the combination of all three).

    • Administer drugs according to the dosing schedule from the clinical trial (e.g., this compound and sapanisertib orally on a specific schedule, and paclitaxel intravenously).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

    • Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Conclusion

The combination of this compound and sapanisertib represents a rational and promising therapeutic strategy for cancers with a dysregulated PI3K/mTOR pathway. The provided application notes and protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of this dual-targeted therapy. The encouraging results from clinical trials warrant further investigation into this combination, potentially leading to improved treatment outcomes for patients with various solid tumors.

References

Application Notes and Protocols for Serabelisib Sensitivity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117 or MLN1117) is a potent and selective oral inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, frequently driven by activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in various human cancers.[2] this compound's targeted action against PI3Kα makes it a promising therapeutic agent for tumors harboring PIK3CA mutations.[1][2]

These application notes provide a comprehensive guide for assessing the sensitivity of cancer cell lines to this compound, including a summary of responsive cell lines, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Appropriate Cell Lines for this compound Sensitivity Testing

The sensitivity of cancer cell lines to this compound is strongly correlated with their genetic background, particularly the presence of activating mutations in PIK3CA and the status of the tumor suppressor gene PTEN.

Key Determinants of Sensitivity:

  • PIK3CA Mutations: Cell lines with activating mutations in PIK3CA, such as those in the helical (e.g., E542K, E545K) or kinase (e.g., H1047R) domains, are generally more sensitive to this compound.[3] These mutations lead to constitutive activation of the PI3Kα isoform, making the cells dependent on this pathway for their growth and survival.

  • PTEN Status: PTEN is a phosphatase that negatively regulates the PI3K/AKT pathway. Loss or inactivation of PTEN leads to pathway activation independent of PI3Kα, often resulting in resistance to PI3Kα-specific inhibitors like this compound.[4][5] Therefore, cell lines with wild-type PTEN are more likely to be sensitive.

Table 1: this compound Sensitivity in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA Mutation StatusPTEN StatusApproximate IC50 (µM)Reference
MCF-7Breast CancerE545KWild-Type~2[4][6]
T47DBreast CancerH1047RWild-TypeSensitive (IC50 not specified)Implied by PIK3CA mutation status
PC-9/GEFLung CancerE746_A750delPTEN loss confers resistanceResistant[5]
HepG2Hepatocellular CarcinomaWild-TypeWild-TypeGrowth inhibition observed at 2-8 µMImplied by study using these concentrations
HuH-6HepatoblastomaWild-TypeWild-TypeGrowth inhibition observed at 2-8 µMImplied by study using these concentrations

Note: The IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The information provided is based on available literature and should be used as a guide.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the sensitivity of cancer cell lines to this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Adherent cancer cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL (100 µL/well). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.[6]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X stock solution of this compound in complete growth medium at various concentrations (e.g., a serial dilution from 20 µM to 0.156 µM). A vehicle control (DMSO) should also be prepared.

    • Carefully remove the medium from the wells and add 100 µL of the 2X drug solutions to the respective wells.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7][8]

    • Incubate the plates for 4 hours at 37°C.[8]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[7]

    • Read the absorbance at 490 nm or 590 nm using a microplate reader.[7][9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).[10]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate overnight at 37°C and 5% CO₂.

    • Treat the cells with this compound at the desired concentrations (e.g., 1X and 2X the IC50 value) and a vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[12][13]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][13]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use FITC signal (FL1) to detect Annexin V-positive cells and PI signal (FL2 or FL3) to detect necrotic cells.

    • Four populations can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Table 2: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinPhosphorylation SiteSupplier (Example)Dilution
p-AktSer473Cell Signaling Technology1:1000
Total AktCell Signaling Technology1:1000
p-S6 Ribosomal ProteinSer235/236Cell Signaling Technology1:1000
Total S6 Ribosomal ProteinCell Signaling Technology1:1000
GAPDH or β-actinCell Signaling Technology1:1000

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14][15]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

This compound Signaling Pathway

This compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3Kalpha PI3Kα RAS->PI3Kalpha Activates PIP3 PIP3 PI3Kalpha->PIP3 Phosphorylates PIP2 to This compound This compound This compound->PI3Kalpha Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes eIF4EBP1->CellGrowth Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on PI3Kα.

Experimental Workflow for this compound Sensitivity Testing

Experimental Workflow start Start: Select Cell Lines (PIK3CA mutant, PTEN WT) culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V) treat->apoptosis western Western Blot Analysis (p-Akt, p-S6) treat->western ic50 Determine IC50 viability->ic50 apoptosis_results Quantify Apoptosis apoptosis->apoptosis_results western_results Analyze Pathway Inhibition western->western_results end End: Assess This compound Sensitivity ic50->end apoptosis_results->end western_results->end

Caption: A streamlined workflow for evaluating the in vitro sensitivity of cancer cell lines to this compound.

References

Application Notes & Protocols: Establishing a Serabelisib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Serabelisib (also known as TAK-117 or MLN1117) is an orally bioavailable, potent, and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, playing a crucial role in tumor cell growth, survival, and proliferation.[3][4] this compound selectively inhibits PI3Kα, including common activating mutations in the PIK3CA gene, leading to the suppression of downstream signaling and inhibition of tumor growth.[5]

Despite the promise of targeted therapies like this compound, acquired resistance is a major clinical challenge that often limits their long-term efficacy.[[“]][7] Understanding the molecular mechanisms that drive resistance is critical for developing next-generation inhibitors and rational combination therapies.[8] The establishment of in vitro drug-resistant cell line models is an essential first step in this process.[9][10] These models provide an invaluable tool for investigating adaptive responses, bypass signaling pathways, and genetic alterations that allow cancer cells to overcome drug-induced inhibition.

This document provides a detailed protocol for generating and characterizing a this compound-resistant cancer cell line model using a stepwise dose-escalation method.

Signaling Pathway Overview

Mechanism of Action of this compound

This compound exerts its anti-tumor effect by inhibiting the p110α catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). Reduced PIP3 levels at the cell membrane lead to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, thereby inhibiting a cascade of pro-survival and pro-proliferative signals.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (Receptor Tyrosine Kinase) PI3Ka PI3Kα RTK->PI3Ka Recruits & Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates PIP3 PIP3 PI3Ka->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation This compound This compound This compound->PI3Ka Inhibits GF Growth Factor GF->RTK Activates G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Upregulated RTK PI3Ka PI3Kα RTK->PI3Ka Strongly Activates Bypass Parallel Pathway (e.g., MAPK) RTK->Bypass Activates AKT AKT PI3Ka->AKT Pathway activity partially restored Proliferation Cell Growth & Survival Bypass->Proliferation Promotes AKT->Proliferation This compound This compound This compound->PI3Ka Inhibits GF Growth Factor GF->RTK G start Parental Cell Line ic50_parental Determine Parental IC50 start->ic50_parental treat_low Treat with Low-Dose This compound (~IC20) ic50_parental->treat_low monitor Monitor & Expand Surviving Cells treat_low->monitor increase_dose Gradually Increase Dose monitor->increase_dose increase_dose->monitor Cells Recover stable Stable Proliferation at High Dose? increase_dose->stable Next Dose Level stable->increase_dose No resistant_line Established Resistant Line stable->resistant_line Yes ic50_resistant Determine Resistant IC50 resistant_line->ic50_resistant characterize Molecular Characterization (e.g., Western Blot) ic50_resistant->characterize

References

Application Notes: Serabelisib for Inducing Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serabelisib, also known as INK-1117, MLN-1117, or TAK-117, is a potent and highly selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a frequent event in various solid tumors, often leading to resistance to apoptosis.[3] this compound selectively targets PI3Kα, including mutant forms, thereby inhibiting the downstream signaling cascade, which results in the blockade of cellular proliferation and the induction of apoptosis in cancer cells with an activated PI3K pathway.[1][3] These notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in in-vitro cancer cell models.

Mechanism of Action: PI3Kα Inhibition

This compound exerts its pro-apoptotic effects by inhibiting the PI3Kα enzyme. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). Reduced levels of PIP3 lead to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) activity affects a multitude of cellular processes, including the regulation of the Bcl-2 family of proteins.[4] Specifically, inhibition of the PI3K/Akt pathway by this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of pro-apoptotic proteins like cytochrome C, caspase-9, and caspase-3, ultimately leading to programmed cell death.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes This compound This compound This compound->PI3Ka Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target / Cell LineAssay TypeIC50 ValueReference
PI3Kα (p110α)Enzyme Assay15 nM[2][5]
PI3KαEnzyme Assay21 nM[1][2]
PI3Kβ (p110β)Enzyme Assay>100-fold selective vs α[1][2]
PI3Kδ (p110δ)Enzyme Assay13,900 nM[2]
PI3Kγ (p110γ)Enzyme Assay1,900 nM[2]
mTOREnzyme Assay1,670 nM[2]
PIK3CA mutant breast cancer cellsGrowth Inhibition~2 µM[2][5]
Table 2: Effect of this compound on Apoptosis-Related Proteins in Hepatoma Cells (HepG2 & HuH-6)[4]
ProteinFunctionEffect of this compound Treatment
PI3KSignalingDownregulated
AKTSignalingDownregulated
Bcl-2Anti-apoptoticDownregulated
Cytochrome CPro-apoptoticUpregulated
Caspase-9Pro-apoptotic (Initiator)Upregulated
Caspase-3Pro-apoptotic (Executioner)Upregulated

Experimental Protocols

This section provides detailed protocols for assessing the apoptotic effects of this compound in vitro.

G cluster_assays Downstream Assays start Start: Seed Cells treat Treat with this compound (and controls) start->treat incubate Incubate (e.g., 48h) treat->incubate viability Cell Viability Assay (CCK-8 / MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubate->apoptosis western Western Blot (Protein Expression) incubate->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: General workflow for assessing this compound-induced apoptosis.
Protocol 1: Cell Viability Assay (CCK-8 Method)

This assay measures the metabolic activity of viable cells to determine cytotoxicity after treatment with this compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HepG2, HuH-6)[6]

  • Complete culture medium

  • This compound (stock solution in DMSO)[1]

  • Cell Counting Kit-8 (CCK-8) reagent[7][8]

  • Microplate reader[7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range for initial experiments is 0 µM (vehicle control, e.g., 0.1% DMSO) to 10 µM (e.g., 0.1, 0.5, 1, 2, 4, 8, 10 µM).[6]

  • Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[4]

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[7][8] Be careful not to introduce bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V/PI Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • 6-well cell culture plates

  • This compound

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)[4][10]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[4]

  • Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 48 hours.[6]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[11] Discard the supernatant and wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.[12]

Materials:

  • Cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-cleaved-caspase-3, anti-cleaved-caspase-9, anti-β-actin).[4][13]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted according to the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin. An increase in cleaved caspases and a decrease in Bcl-2 would indicate the induction of apoptosis.[13][14]

G This compound This compound PI3Ka PI3Kα Inhibition This compound->PI3Ka pAkt ↓ p-Akt PI3Ka->pAkt Bcl2_family Modulation of Bcl-2 Family (e.g., ↓ Bcl-2) pAkt->Bcl2_family Casp_cascade Caspase Activation (Caspase-9 → Caspase-3) Bcl2_family->Casp_cascade Apoptosis Apoptosis Casp_cascade->Apoptosis

Caption: Logical flow of this compound's mechanism to induce apoptosis.

References

Application Notes and Protocols for In Vivo Studies of Serabelisib in Combination with Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117 or MLN1117) is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. Preclinical and clinical studies have explored the combination of this compound with the chemotherapeutic agent paclitaxel, a microtubule stabilizer, to enhance antitumor efficacy, particularly in solid tumors such as endometrial, breast, and bladder cancers. The rationale for this combination lies in the potential for this compound to overcome paclitaxel resistance, which has been linked to the activation of the PI3K/AKT/mTOR pathway.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in combination with paclitaxel, based on available preclinical and clinical data.

Data Presentation

Preclinical Efficacy of this compound and Paclitaxel Combination

Preclinical studies in xenograft models of endometrial and breast cancer have demonstrated that the combination of this compound and paclitaxel leads to substantially improved tumor response, including complete tumor growth inhibition and regression.[3][4] While specific quantitative data from these preclinical studies is not extensively published, the consistent reporting of enhanced efficacy supports the strong synergistic interaction between the two agents.

Clinical Efficacy and Safety from Phase I Trial (NCT03154294)

A phase I clinical trial investigated the safety and efficacy of this compound in combination with Sapanisertib (an mTORC1/2 inhibitor) and paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial cancers.[5][6][7][8] The study established a recommended Phase 2 dose (RP2D) and demonstrated promising clinical activity.

ParameterValueReference
Objective Response Rate (ORR) 47% (in 15 evaluable patients)
Clinical Benefit Rate (CBR) 73% (in 15 evaluable patients)
Progression-Free Survival (PFS) 11 months (in 19 enrolled patients)
Complete Responses (CR) 3 patients
Partial Responses (PR) 4 patients
Stable Disease (SD > 6 months) 4 patients

Recommended Phase 2 Dose (RP2D) in Humans:

  • This compound: 200 mg on days 2-4, 9-11, 16-18, and 23-25 of a 28-day cycle.[5]

  • Sapanisertib: 3 or 4 mg (schedule not detailed in all abstracts).[5]

  • Paclitaxel: 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.[5]

Most Frequent Grade 3 or 4 Adverse Events (in combination with Sapanisertib and Paclitaxel):

  • Decreased White Blood Cells (20%)[5]

  • Nonfebrile Neutropenia (12%)[5]

  • Anemia (9%)[5]

  • Hyperglycemia (11%)[5]

  • Elevated Liver Enzymes (4%)[5]

Signaling Pathway

The combination of this compound and paclitaxel targets critical pathways in cancer cell proliferation and survival. This compound directly inhibits PI3Kα, a key upstream activator of the PI3K/AKT/mTOR pathway. Paclitaxel induces cell cycle arrest and apoptosis by stabilizing microtubules. The activation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to taxanes like paclitaxel. By inhibiting this pathway, this compound is thought to re-sensitize cancer cells to the cytotoxic effects of paclitaxel.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes This compound This compound (TAK-117) This compound->PI3K Inhibits Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Induces Apoptosis Apoptosis Microtubules->Apoptosis Leads to

This compound and Paclitaxel Signaling Pathways

Experimental Protocols

While specific preclinical protocols are not publicly detailed, the following represents a generalized methodology for in vivo xenograft studies based on common practices and available information.

Animal Models
  • Species: Immunocompromised mice (e.g., nude, NOD/SCID) are typically used for establishing xenografts of human cancer cell lines.

  • Cell Lines: Human endometrial, breast, or bladder cancer cell lines with known PI3K/AKT/mTOR pathway mutation status are recommended.

  • Tumor Implantation:

    • Culture selected cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).

    • Inject a specific number of cells (typically 1x10⁶ to 1x10⁷) subcutaneously into the flank of each mouse.

Dosing and Administration
  • This compound (TAK-117): Administered orally (p.o.) via gavage. The dosing schedule in preclinical models has been suggested to be flexible (daily or intermittent), with efficacy being dependent on total plasma exposure.[9]

  • Paclitaxel: Administered intraperitoneally (i.p.) or intravenously (i.v.).

  • Dosing Regimen: An optimized regimen where this compound and paclitaxel are administered sequentially has been shown to improve response. For example, paclitaxel could be administered on Day 1, followed by this compound on subsequent days (e.g., Days 2-4).

Experimental Workflow

Experimental_Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D1 Vehicle Control C->D1 D2 This compound Alone C->D2 D3 Paclitaxel Alone C->D3 D4 This compound + Paclitaxel C->D4 E Treatment Administration D1->E D2->E D3->E D4->E F Tumor Volume and Body Weight Measurement E->F F->E Repeated Cycles G Endpoint Analysis: Tumor Growth Inhibition, Toxicity Assessment F->G

In Vivo Xenograft Study Workflow
Assessment of Efficacy and Toxicity

  • Tumor Growth Monitoring:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a defined study duration.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of treated groups to the vehicle control group.

    • Tumor Regression: Monitor for a decrease in tumor volume compared to baseline measurements.

    • Survival Analysis: In some studies, overall survival may be an endpoint.

  • Toxicity Assessment:

    • Monitor animal body weight 2-3 times per week as an indicator of general health.

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study, major organs can be collected for histopathological analysis.

Conclusion

The combination of this compound and paclitaxel represents a promising therapeutic strategy for solid tumors with PI3K/AKT/mTOR pathway activation. The preclinical data, although not fully detailed in the public domain, strongly suggest a synergistic antitumor effect. The provided protocols offer a general framework for conducting in vivo studies to further investigate this combination. Researchers should optimize specific parameters, such as cell line selection, dosing, and schedule, based on their specific research questions and tumor models. The clinical data from the NCT03154294 trial provide a compelling rationale for the continued investigation of this combination therapy.[1]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Serabelisib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Serabelisib resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as INK1117 or TAK-117) is an orally bioavailable small molecule that selectively inhibits the p110α (alpha) isoform of phosphoinositide 3-kinase (PI3K).[1][2] In cancer cells with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, this compound blocks the PI3K/AKT/mTOR signaling pathway. This inhibition can lead to decreased cancer cell growth, proliferation, and survival, and may induce apoptosis.[1][2] The dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many solid tumors.[2]

Q2: My cancer cell line has a PIK3CA mutation but shows low sensitivity to this compound. What are the potential reasons?

Several factors can contribute to intrinsic resistance to this compound, even in the presence of a PIK3CA mutation:

  • Loss of PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K pathway.[3] Its loss leads to constitutive activation of the pathway, which can render PI3Kα-specific inhibitors like this compound less effective.[3][4]

  • Co-occurring mutations: Activating mutations in other downstream components of the pathway (e.g., AKT1) or in parallel signaling pathways (e.g., MAPK pathway) can bypass the effect of PI3Kα inhibition.

  • Receptor Tyrosine Kinase (RTK) activation: High baseline expression or activation of RTKs such as HER3 or IGF-1R can provide strong upstream signaling that overrides the inhibitory effect of this compound.

Q3: My cells initially responded to this compound, but have now developed resistance. What are the common mechanisms of acquired resistance?

Acquired resistance to PI3K inhibitors often involves the reactivation of the PI3K/AKT/mTOR pathway through various feedback mechanisms:

  • Feedback upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K pathway can lead to the activation of transcription factors like FOXO3a.[4] Activated FOXO3a can upregulate the expression of RTKs such as HER3 and IGF-1R, which in turn reactivate the PI3K and other survival pathways like MAPK.[4][5]

  • Activation of the PIM Kinase Pathway: PIM kinase can promote resistance by decreasing cellular reactive oxygen species (ROS) levels and supporting cell survival, even when the PI3K pathway is inhibited.[6]

  • Genomic alterations: Secondary mutations in PIK3CA or other pathway components can emerge, altering the drug binding pocket or activating downstream effectors.

Q4: What are the most promising strategies to overcome this compound resistance?

Combination therapy is the leading strategy to overcome both intrinsic and acquired resistance to this compound.[7][8] Key approaches include:

  • Dual PI3K/mTOR inhibition: Combining this compound with an mTOR inhibitor, such as Sapanisertib (a dual mTORC1/mTORC2 inhibitor), can provide a more complete blockade of the PI3K/AKT/mTOR pathway.[9][10] This "vertical" inhibition strategy can prevent feedback reactivation.

  • Combination with chemotherapy: Preclinical and clinical studies have shown that combining this compound and Sapanisertib with taxane-based chemotherapy, like paclitaxel, is effective, particularly in tumors that have become resistant to taxanes alone.[9][11][12][13][14][15] Activation of the PI3K pathway is a known mechanism of taxane resistance.[12]

  • Targeting feedback loops: Combining this compound with inhibitors of the reactivated RTKs (e.g., HER3 or IGF-1R inhibitors) can abrogate resistance.

  • Metabolic interventions: An insulin-suppressing diet may enhance the efficacy of PI3K inhibitors by preventing hyperinsulinemia-driven feedback activation of the pathway.[10]

Troubleshooting Guides

Problem 1: Suboptimal inhibition of downstream signaling despite this compound treatment.
Possible Cause Suggested Action
Insufficient drug concentration or activity. Verify the IC50 of this compound in your specific cell line (see Protocol 1). Ensure the drug is properly stored and solubilized.
PTEN loss in the cell line. Assess PTEN protein expression by Western blot (see Protocol 2). If PTEN is absent, consider using a pan-PI3K inhibitor or a combination therapy approach.
Feedback reactivation of the pathway. Co-treat cells with an mTOR inhibitor like Sapanisertib. Assess phosphorylation of downstream effectors like S6 and 4E-BP1 by Western blot (see Protocol 2).
Problem 2: Cells develop resistance to this compound after an initial response.
Possible Cause Suggested Action
Upregulation of bypass signaling pathways (e.g., MAPK). Analyze the phosphorylation status of key proteins in parallel pathways, such as p-ERK. Consider combining this compound with an inhibitor of the activated pathway (e.g., a MEK inhibitor).
FOXO3a-mediated upregulation of RTKs (HER3, IGF-1R). Assess the nuclear translocation of FOXO3a by immunofluorescence (see Protocol 3). Measure the total protein levels of HER3 and IGF-1R by Western blot. Consider co-treatment with an RTK inhibitor.
Emergence of a resistant cell population. Consider generating a this compound-resistant cell line for further investigation (see Protocol 4).

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound
CompoundTargetIC50Cell ContextReference(s)
This compoundPI3Kα~21 nMEnzyme assay[4]
This compoundCell Growth~2 µMPIK3CA-mutant breast cancer cells[16]
This compoundCell GrowthIneffectivePTEN-deficient cells[4][16]
Table 2: Clinical Efficacy of this compound in Combination Therapy (Phase I/Ib Trial NCT03154294)
Treatment CombinationTumor TypesOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)Reference(s)
This compound + Sapanisertib + PaclitaxelAdvanced Ovarian, Endometrial, Breast Cancer47% (in evaluable patients)73% (in evaluable patients)~11 months[11][12][14][15]

Signaling Pathways and Experimental Workflows

PI3K_Pathway_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., HER3, IGF-1R) p85 p85 RTK->p85 Activation p110a p110α (PI3Kα) p85->p110a PIP2 PIP2 p110a->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 p110α AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation FOXO3a_cyto FOXO3a AKT->FOXO3a_cyto Inhibition (Sequestration) S6 S6 mTORC1->S6 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation FOXO3a_nuc FOXO3a FOXO3a_cyto->FOXO3a_nuc Translocation PIM PIM Kinase PIM->AKT Bypass Signaling PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) Gene_Expression Gene Expression (e.g., RTKs) FOXO3a_nuc->Gene_Expression Transcription Gene_Expression->RTK Upregulation (Feedback Loop) This compound This compound This compound->p110a Sapanisertib Sapanisertib Sapanisertib->mTORC1

Caption: PI3K/AKT/mTOR pathway and mechanisms of this compound resistance.

Experimental_Workflow start Start: Cancer Cell Line (PIK3CA-mutant) ic50 Protocol 1: Determine this compound IC50 start->ic50 treat Treat cells with this compound (at IC50 concentration) ic50->treat assess_pathway Protocol 2: Assess Pathway Inhibition (Western Blot for p-AKT, p-S6) treat->assess_pathway observe Observe for Resistance (Loss of efficacy over time) assess_pathway->observe troubleshoot Troubleshoot Resistance observe->troubleshoot check_pten Check PTEN status (Protocol 2) troubleshoot->check_pten No p-AKT inhibition check_rtk Check RTK levels (Western Blot) troubleshoot->check_rtk Acquired Resistance check_foxo Check FOXO3a localization (Protocol 3) troubleshoot->check_foxo Acquired Resistance combo_therapy Test Combination Therapy (e.g., + Sapanisertib) check_pten->combo_therapy check_rtk->combo_therapy check_foxo->combo_therapy end End: Optimized Treatment Strategy combo_therapy->end

Caption: Experimental workflow for studying this compound resistance.

Key Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol uses a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (0.5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for PI3K Pathway Analysis

This protocol details the detection of key phosphorylated proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-p-S6 (Ser235/236), rabbit anti-PTEN, rabbit anti-total AKT, rabbit anti-total S6)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Normalize phosphoprotein levels to total protein levels.

Protocol 3: Immunofluorescence for FOXO3a Nuclear Translocation

This protocol allows for the visualization of FOXO3a localization within the cell.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody (rabbit anti-FOXO3a)

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with the primary anti-FOXO3a antibody overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Protocol 4: Generating a this compound-Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous dose escalation.

Procedure:

  • Determine the initial IC50 of this compound in the parental cell line (Protocol 1).

  • Culture the cells in the presence of this compound at a concentration equal to the IC20-IC30.

  • When the cells resume normal proliferation, passage them and increase the this compound concentration by 1.5-2 fold.

  • Repeat this process of gradual dose escalation over several months.

  • Periodically assess the IC50 of the cell population to monitor the development of resistance.

  • Once a significantly higher IC50 is achieved (e.g., >10-fold), the resistant cell line is established.

  • The resistant cell line can be maintained in a medium containing the final concentration of this compound.

References

managing off-target effects of Serabelisib in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the off-target effects of Serabelisib (TAK-117) in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as TAK-117, INK-1117, or MLN-1117) is an orally bioavailable, potent, and selective small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] Its primary mechanism of action is to selectively inhibit the kinase activity of PI3Kα, including mutant forms of the enzyme, which is a critical node in the PI3K/AKT/mTOR signaling pathway.[3][4] Dysregulation of this pathway is a frequent event in many cancers, promoting tumor cell growth, survival, and resistance to therapies.[3] By inhibiting PI3Kα, this compound aims to block downstream signaling, leading to tumor cell apoptosis and inhibition of tumor growth in cancers harboring PIK3CA mutations.[1][3]

Q2: What are the known on-target and potential off-target effects of this compound in preclinical models?

A2: The primary on-target effect of this compound is the inhibition of the PI3Kα signaling pathway. A significant on-target, off-tumor effect is hyperglycemia.[5][6] This occurs because PI3Kα is a key component of the insulin signaling pathway, and its inhibition can lead to decreased glucose uptake by peripheral tissues and increased glucose production by the liver.[5][6][7]

Potential off-target effects, where the drug interacts with unintended molecules, are minimized by this compound's high selectivity.[1][2] However, like any kinase inhibitor, off-target activities cannot be completely ruled out, especially at higher concentrations. It is crucial to perform experiments at the lowest effective concentration to minimize such effects.

Q3: How can I manage this compound-induced hyperglycemia in my animal models?

A3: Managing hyperglycemia is a critical aspect of preclinical studies with this compound. Here are some strategies:

  • Dietary Management: Implementing a low-carbohydrate or ketogenic diet can help mitigate insulin spikes and manage blood glucose levels.[8]

  • Pharmacological Intervention: The use of metformin, an oral antihyperglycemic agent, is a common strategy to control blood glucose levels in preclinical models treated with PI3K inhibitors.[5][8]

  • Regular Monitoring: Frequent monitoring of blood glucose levels is essential to detect and manage hyperglycemia promptly. An oral glucose tolerance test (OGTT) can be performed to assess the impact of this compound on glucose metabolism.

  • Dose Optimization: Use the lowest effective dose of this compound that achieves the desired anti-tumor effect to minimize metabolic disturbances.

Q4: My cells/tumors are not responding to this compound. What are the possible reasons?

A4: Lack of response to this compound can be attributed to several factors:

  • Genetic Context of the Model: this compound is most effective in models with activating mutations in the PIK3CA gene.[1] Models with wild-type PIK3CA or alterations in other pathway components, such as loss of PTEN or mutations in KRAS, may show reduced sensitivity.[1]

  • Compensatory Signaling Pathways: Inhibition of PI3Kα can sometimes lead to the activation of parallel or feedback signaling pathways, such as the MAPK/ERK pathway, which can bypass the PI3K blockade and promote cell survival.

  • Drug Exposure: Inadequate drug concentration at the tumor site can lead to a lack of efficacy. It is important to verify the pharmacokinetic properties of this compound in your specific model.

  • Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms within the tumor cells.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Cell Toxicity or Phenotype Off-target kinase inhibition.- Titrate this compound to the lowest effective concentration. - Perform a broader kinase screen to identify potential off-targets at the concentrations used. - Use a structurally distinct PI3Kα inhibitor as a control to confirm the phenotype is on-target.
High Variability in Animal Blood Glucose Levels Inconsistent fasting times or stress during blood collection.- Standardize the fasting period before glucose measurements (typically 4-6 hours for mice). - Habituate animals to handling and blood collection procedures to minimize stress-induced hyperglycemia. - Utilize less stressful blood collection methods where possible.[9]
Inconsistent Inhibition of Downstream Signaling (p-AKT, p-S6) - Suboptimal drug concentration or timing of analysis. - Issues with antibody quality or Western blot protocol. - Activation of compensatory pathways.- Perform a time-course and dose-response experiment to determine the optimal conditions for pathway inhibition. - Validate antibodies and optimize your Western blot protocol. - Probe for activation of key nodes in parallel pathways (e.g., p-ERK).
Tumor Regrowth After Initial Response Development of acquired resistance.- Analyze resistant tumors for genetic or expression changes in the PI3K pathway and other signaling molecules. - Consider combination therapies to target potential resistance mechanisms.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound (TAK-117)

TargetIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα 15 - 21[1][2][10][11]1
PI3Kβ 4500[10]~214 - 300
PI3Kγ 1900[10]~90 - 127
PI3Kδ 13900[10]~662 - 927
mTOR >1000[2]>47

Note: IC50 values can vary slightly between different assay conditions.

Experimental Protocols

Protocol 1: Assessment of PI3K Pathway Inhibition by Western Blot

This protocol outlines the steps to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is for assessing the effect of this compound on glucose metabolism in a mouse model.

  • Animal Acclimatization and Dosing:

    • Acclimatize mice to the experimental conditions.

    • Administer this compound or vehicle control at the desired dose and schedule for the specified duration of the study.

  • Fasting:

    • Fast the mice for 4-6 hours before the OGTT. Ensure free access to water.[12]

  • Baseline Blood Glucose Measurement (Time 0):

    • Obtain a small blood sample from the tail vein.

    • Measure the blood glucose concentration using a glucometer. This is the baseline (t=0) reading.[12]

  • Glucose Administration:

    • Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage.[12][13]

  • Serial Blood Glucose Measurements:

    • Collect blood from the tail vein at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.[13]

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify glucose tolerance.

    • Perform statistical analysis to compare the treatment groups.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK RAS->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on PI3Kα.

Experimental_Workflow_OGTT start Start acclimatize Acclimatize Mice & Administer this compound/Vehicle start->acclimatize fast Fast Mice (4-6 hours) acclimatize->fast baseline Measure Baseline Blood Glucose (t=0) fast->baseline gavage Oral Gavage with Glucose baseline->gavage measurements Serial Blood Glucose Measurements (15, 30, 60, 90, 120 min) gavage->measurements analysis Data Analysis (AUC Calculation) measurements->analysis end End analysis->end

Caption: Experimental workflow for performing an Oral Glucose Tolerance Test (OGTT) in mice.

Troubleshooting_Logic issue Issue: Unexpected Phenotype on_target Is it an on-target effect (e.g., hyperglycemia)? issue->on_target Evaluate off_target Could it be an off-target effect? on_target->off_target No manage_hyperglycemia Manage Hyperglycemia: - Diet modification - Metformin - Monitor glucose on_target->manage_hyperglycemia Yes reduce_conc Reduce this compound Concentration off_target->reduce_conc Yes investigate_off_target Investigate Potential Off-Targets (e.g., Kinase Screen) off_target->investigate_off_target If persists confirm_phenotype Confirm with another PI3Kα inhibitor reduce_conc->confirm_phenotype confirm_phenotype->investigate_off_target If phenotype is unique to this compound

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes with this compound.

References

Serabelisib stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of Serabelisib in experimental settings. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual diagrams to support your research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (also known as MLN1117 or TAK-117) is an orally bioavailable and selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha (α) isoform.[1][2][3] It specifically targets the p110α catalytic subunit of PI3K, including mutated forms of PIK3CA.[1][3] By inhibiting PI3Kα, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a common event in many cancers, making this compound a targeted therapeutic agent.[1][3]

2. How should I store this compound powder?

For long-term storage, this compound powder should be kept at -20°C. Under these conditions, it is expected to be stable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.

3. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO.

4. How should I store this compound stock solutions in DMSO?

Once prepared, this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be stored at -80°C and are generally stable for up to two years. For shorter-term storage, aliquots can be kept at -20°C for up to one year.

5. Is this compound stable in cell culture media?

The stability of this compound in different cell culture media (e.g., DMEM, RPMI-1640, F-12) can vary depending on the specific media components, pH, and temperature. It is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment from a DMSO stock solution. If working dilutions in media need to be prepared in advance, their stability should be validated under the specific experimental conditions (e.g., 37°C, 5% CO2).

6. What are the common cell lines used for studying this compound?

This compound is often studied in cancer cell lines with PIK3CA mutations, as these are most likely to be sensitive to its inhibitory effects. Examples include various breast, ovarian, and endometrial cancer cell lines. However, its effects can be investigated in any cell line where the PI3K/Akt/mTOR pathway is relevant.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in cell culture medium upon dilution from DMSO stock. - The final concentration of DMSO in the medium is too high. - The concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. - Interaction with components in the serum or medium.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. - Prepare an intermediate dilution of the this compound stock in a serum-free medium before adding it to the final culture medium. - Vortex the solution gently while adding the this compound dilution to the final medium. - If precipitation persists, consider reducing the final concentration of this compound.
Inconsistent or unexpected experimental results. - Degradation of this compound due to improper storage or handling. - Repeated freeze-thaw cycles of the stock solution. - Inaccurate pipetting of the highly concentrated stock solution.- Always use freshly thawed aliquots of the this compound stock solution. Avoid using a stock solution that has been repeatedly frozen and thawed. - Verify the concentration of your stock solution periodically. - Calibrate your pipettes regularly to ensure accurate dilutions.
No observable effect of this compound on cells. - The cell line used may not have a constitutively active PI3Kα pathway or may have mutations downstream of PI3Kα that bypass its inhibition. - The concentration of this compound used is too low. - The incubation time is not sufficient to observe a biological effect.- Confirm the PI3K pathway status of your cell line (e.g., check for PIK3CA mutations). - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Conduct a time-course experiment to identify the appropriate incubation period.
Cell toxicity or death at low concentrations of this compound. - The cell line is highly sensitive to PI3Kα inhibition. - Off-target effects of the compound. - High DMSO concentration.- Lower the concentration range in your dose-response experiments. - Ensure the final DMSO concentration is at a non-toxic level for your specific cell line. - Perform control experiments with DMSO alone to assess solvent toxicity.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Recommended Duration
Powder -20°CUp to 3 years
4°CUp to 2 years
Stock Solution in DMSO -80°CUp to 2 years
-20°CUp to 1 year
Table 2: Example Stability of this compound in DMSO (10 mM Stock Solution)
Storage Temperature Time Point Remaining Compound (%)
-20°C 1 month>99%
3 months>98%
6 months>97%
1 year>95%
4°C 1 week>98%
1 month>95%
Room Temperature 24 hours>97%
1 week>90%

Note: The data in Table 2 is illustrative and based on general compound stability principles. Actual stability may vary. It is highly recommended to perform your own stability assessment for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous or high-purity DMSO

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC
  • Materials:

    • This compound stock solution in DMSO

    • Cell culture medium of interest (e.g., DMEM with 10% FBS)

    • Incubator (37°C, 5% CO2)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

    • Sterile tubes

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

    • Take an initial sample (Time 0) and immediately analyze it by HPLC to determine the starting concentration.

    • Incubate the remaining working solution under standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.

    • Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.

    • Compare the concentrations at each time point to the Time 0 concentration to determine the stability of this compound over time.

Visual Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation This compound This compound This compound->PI3Ka Inhibition Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM This compound Stock in DMSO C Dilute this compound in Culture Medium A->C B Culture Cells to Desired Confluency D Treat Cells with This compound B->D C->D E Cell-Based Assays (e.g., Viability, Apoptosis) D->E F Biochemical Assays (e.g., Western Blot for p-Akt) D->F

Caption: General experimental workflow for in-vitro studies with this compound.

References

effect of pH on Serabelisib activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the activity and stability of Serabelisib (also known as TAK-117).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound stock solutions?

A1: For optimal stability, it is recommended to prepare this compound stock solutions in a high-quality, anhydrous solvent such as DMSO and store them at -20°C or -80°C. The inherent pH of the DMSO solution is generally acceptable for storage. For aqueous working solutions, it is advisable to prepare them fresh for each experiment and use a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.4), unless the experimental design requires otherwise. Avoid highly alkaline conditions, as many small molecule inhibitors can be susceptible to base-catalyzed hydrolysis.

Q2: How does the pH of the assay buffer affect the enzymatic activity of this compound?

A2: The activity of this compound, a selective PI3Kα inhibitor, can be influenced by the pH of the kinase assay buffer. While specific data for this compound is not publicly available, kinase inhibitors often exhibit a pH-dependent activity profile. It is crucial to maintain a consistent and well-buffered pH throughout your experiments to ensure reproducible results. The optimal pH for PI3Kα activity is typically in the physiological range (pH 7.2-7.6). Deviations from this range may not only affect the enzyme's catalytic activity but also the ionization state and solubility of this compound, potentially altering its binding affinity.

Q3: My experimental results with this compound are inconsistent. Could pH be a contributing factor?

A3: Yes, inconsistent results can be a symptom of pH variability. This compound's bioavailability is significantly reduced in a higher pH environment, which strongly suggests that its solubility is pH-dependent[1][2]. If you are observing high variability in your cell-based or enzymatic assays, consider the following:

  • Buffer capacity: Ensure your assay buffer has sufficient buffering capacity to handle any potential pH shifts during the experiment.

  • CO₂ incubation: In cell-based assays, the CO₂ concentration in the incubator affects the pH of the culture medium. Ensure your incubator is properly calibrated.

  • Compound precipitation: Visually inspect your assay plates for any signs of compound precipitation, which can occur if the pH of the medium causes the compound to become less soluble.

Q4: Is this compound stable in acidic conditions, such as those mimicking the gastric environment?

A4: Clinical studies have shown that the bioavailability of this compound is significantly reduced when co-administered with a proton pump inhibitor (lansoprazole), which raises gastric pH[1][2]. This suggests that this compound is more soluble and better absorbed in the acidic environment of the stomach. While this points to good solubility in acidic conditions, it does not provide information about its chemical stability. For in vitro experiments simulating gastric fluid, it is recommended to perform a preliminary stability test.

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity Observed
Potential Cause Troubleshooting Step
Compound Precipitation This compound has limited aqueous solubility. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If observed, try pre-diluting the compound in a serum-free medium before adding it to the final assay medium. Consider using a formulation with solubilizing agents like PEG300 and Tween80 for in vivo studies.
Suboptimal Assay Buffer pH Verify the pH of your kinase assay buffer. The optimal pH for most kinase assays is in the physiological range (7.2-7.6). Prepare fresh buffer and confirm the pH before use.
Incorrect Compound Handling Ensure that stock solutions in DMSO are stored at -20°C or -80°C and have not undergone excessive freeze-thaw cycles. Prepare aqueous dilutions fresh for each experiment.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inconsistent pH Across the Plate This can be due to "edge effects" in microplates. Avoid using the outer wells of the plate for your experimental samples. Ensure your plates are properly sealed to prevent evaporation, which can concentrate solutes and alter pH.
Compound Instability in Assay Medium If your experiments are conducted over a long period (e.g., >24 hours), this compound may be degrading in the aqueous environment. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
Interaction with Media Components Components in the cell culture medium, such as serum proteins, can bind to the compound and affect its free concentration. If possible, perform initial experiments in a serum-free medium to establish a baseline.

Data Summary

The following tables present hypothetical data to illustrate the potential effects of pH on this compound's properties. This data is for illustrative purposes only and is not derived from direct experimental results for this compound.

Table 1: Hypothetical pH-Dependent Activity of this compound

pHIC₅₀ (nM) for PI3Kα
6.025
6.520
7.018
7.522
8.045
8.590

Table 2: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pH% Remaining after 24 hours
3.098%
5.095%
7.492%
8.575%

Experimental Protocols

Protocol 1: Assessing the Effect of pH on this compound's In Vitro Kinase Inhibitory Activity
  • Prepare a series of kinase assay buffers with varying pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments). Use appropriate buffering agents for each pH range (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline).

  • Perform a standard in vitro kinase assay for PI3Kα at each pH. A common method is an ADP-Glo™ Kinase Assay.

  • Prepare serial dilutions of this compound in DMSO.

  • Add the recombinant PI3Kα enzyme to the wells of a 384-well plate containing the different pH buffers.

  • Add the this compound dilutions to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP. Incubate for the recommended time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions.

  • Plot the dose-response curves for this compound at each pH and calculate the IC₅₀ values.

Protocol 2: Evaluating the Chemical Stability of this compound at Different pH Values
  • Prepare a set of aqueous buffers at various pH values (e.g., 3.0, 5.0, 7.4, 8.5).

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Spike the this compound stock solution into each of the pH buffers to a final concentration suitable for HPLC or LC-MS/MS analysis (e.g., 10 µM).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile or methanol).

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the parent this compound compound.

  • Calculate the percentage of this compound remaining at each time point for each pH and plot the degradation profile.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Experimental_Workflow cluster_activity Activity Assay cluster_stability Stability Study A1 Prepare Buffers (pH 6.0-8.5) A2 Run Kinase Assay (e.g., ADP-Glo) A1->A2 A3 Calculate IC50 at each pH A2->A3 S1 Prepare Buffers (pH 3.0-8.5) S2 Incubate this compound at 37°C S1->S2 S3 Analyze by HPLC/LC-MS at time points S2->S3 S4 Determine % Remaining S3->S4

Caption: Workflow for assessing pH effects on this compound.

Troubleshooting_Tree Start Inconsistent Results with this compound CheckPrecipitate Check for Compound Precipitation Start->CheckPrecipitate CheckpH Verify Buffer pH & Capacity CheckPrecipitate->CheckpH No Precipitate Action_Solubilize Action: Use solubilizing agents or pre-dilute CheckPrecipitate->Action_Solubilize Precipitate Observed CheckHandling Review Compound Handling & Storage CheckpH->CheckHandling pH is Correct Action_pH Action: Prepare fresh buffer, check calibration CheckpH->Action_pH pH is Incorrect Action_Handling Action: Use fresh stock, minimize freeze-thaw CheckHandling->Action_Handling Sol_Yes Yes Sol_No No pH_OK OK pH_NotOK Not OK

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Mitigating Serabelisib-Induced Hyperglycemia in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage hyperglycemia induced by the PI3Kα inhibitor, Serabelisib, in in vivo experimental settings. The guidance is primarily based on preclinical and clinical data from other selective PI3Kα inhibitors, such as Alpelisib, due to the limited availability of public data specifically on this compound-induced hyperglycemia mitigation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperglycemia?

A1: this compound is a selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/Akt/mTOR signaling pathway is a crucial mediator of insulin signaling and glucose metabolism.[1] By inhibiting PI3Kα, this compound disrupts downstream signaling, leading to decreased glucose uptake by peripheral tissues and increased glucose production by the liver, resulting in elevated blood glucose levels. This is considered an on-target effect of the drug class.[1][2][3]

Q2: How soon after this compound administration can I expect to see hyperglycemia in my animal models?

A2: While specific data for this compound is limited, studies with the PI3Kα inhibitor Alpelisib show that hyperglycemia can develop rapidly, with significant increases in blood glucose observed within hours to days of the first dose.[1] It is crucial to establish a baseline blood glucose level before initiating treatment and to monitor glucose levels frequently, especially during the first two weeks of administration.

Q3: What are the primary strategies to mitigate this compound-induced hyperglycemia in vivo?

A3: The main preclinical strategies for managing PI3K inhibitor-induced hyperglycemia are:

  • Metformin administration: A first-line antihyperglycemic agent that primarily reduces hepatic glucose production.[4][5][6]

  • Sodium-glucose cotransporter 2 (SGLT2) inhibitors: These agents, such as Dapagliflozin and Empagliflozin, lower blood glucose by increasing urinary glucose excretion.[7][8][9]

  • Ketogenic diet: A high-fat, low-carbohydrate diet that reduces reliance on glucose for energy and can lower insulin levels, potentially enhancing the anti-tumor efficacy of PI3K inhibitors.[10][11][12][13]

Q4: Can I use insulin to control this compound-induced hyperglycemia in my animal models?

A4: The use of insulin is generally discouraged. Exogenous insulin can reactivate the PI3K pathway, potentially counteracting the anti-tumor effects of this compound.[1] Mitigation strategies that do not involve insulin are preferred.

Q5: Will mitigating hyperglycemia affect the anti-tumor efficacy of this compound?

A5: Preclinical studies with other PI3K inhibitors suggest that managing hyperglycemia with agents like metformin or SGLT2 inhibitors, or with a ketogenic diet, does not compromise, and may even enhance, the anti-tumor activity of the PI3K inhibitor.[10][11][12][13] This is partly attributed to the prevention of hyperinsulinemia, which can drive tumor growth.

Troubleshooting Guides

Issue 1: Significant rise in blood glucose after this compound administration.

dot

cluster_0 Experimental Workflow: Managing this compound-Induced Hyperglycemia start Initiate this compound Treatment in Animal Model monitoring Monitor Blood Glucose Frequently (e.g., daily for first 2 weeks) start->monitoring hyperglycemia Hyperglycemia Observed? monitoring->hyperglycemia no_hyperglycemia Continue this compound & Monitoring hyperglycemia->no_hyperglycemia No intervention Implement Mitigation Strategy hyperglycemia->intervention Yes metformin Administer Metformin intervention->metformin sglt2 Administer SGLT2 Inhibitor intervention->sglt2 keto Switch to Ketogenic Diet intervention->keto assess Assess Efficacy of Mitigation metformin->assess sglt2->assess keto->assess continue_treatment Continue Combination Treatment & Monitoring assess->continue_treatment cluster_1 PI3K Pathway and Hyperglycemia Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3Kα IR->PI3K Akt Akt PI3K->Akt Hyperglycemia Hyperglycemia PI3K->Hyperglycemia GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthase Glycogen Synthesis Akt->Glycogen_Synthase inhibits Gluconeogenesis Gluconeogenesis (Liver) Akt->Gluconeogenesis inhibits Glucose_Uptake Glucose Uptake (Muscle, Fat) GLUT4->Glucose_Uptake Glucose_Uptake->Hyperglycemia Glycogen_Synthase->Hyperglycemia Gluconeogenesis->Hyperglycemia This compound This compound This compound->PI3K

References

Technical Support Center: Serabelisib Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the impact of food on the pharmacokinetics of Serabelisib (TAK-117) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of food on the oral bioavailability of this compound?

Q2: Which animal models are most appropriate for studying the food effect on this compound pharmacokinetics?

A2: Rodent models, such as rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and cost-effectiveness. Canine models, like beagle dogs, are also frequently used in preclinical development as their gastrointestinal physiology can be more predictive of human pharmacokinetics for certain compounds.[3] The choice of model will depend on the specific objectives of the study.

Q3: What is a suitable vehicle for the oral administration of this compound in animal studies?

A3: this compound has poor water solubility.[1] A common vehicle for administering poorly soluble compounds in preclinical studies is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and water (or saline). A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[4] It is crucial to ensure the final solution is a clear and stable formulation before administration.

Q4: How should a food effect study be designed in an animal model?

A4: A standard crossover design is recommended. The same group of animals is dosed with this compound on two separate occasions: once in a fasted state and once in a fed state, with an appropriate washout period between the two administrations. This design minimizes inter-animal variability.

Q5: What type of meal should be provided in a "fed" state study?

A5: For rodent studies, providing access to their standard chow ad libitum up to the point of dosing is a common practice. For canine studies, a standardized high-fat meal is often used to maximize the potential for a food effect, mirroring clinical study designs.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in pharmacokinetic parameters between animals. - Inconsistent dosing technique.- Stressed animals leading to altered gastric emptying.- Inconsistent food intake in the "fed" group.- Ensure all personnel are thoroughly trained in oral gavage techniques.- Acclimatize animals to the handling and dosing procedures to minimize stress.- For fed studies, ensure and record consistent food consumption prior to dosing.
Lower than expected drug exposure (AUC and Cmax). - Poor solubility of the dosing formulation.- Incorrect gavage technique (e.g., accidental tracheal administration).- Rapid metabolism of the compound in the selected animal model.- Prepare the dosing solution fresh and ensure the compound is fully dissolved.- Verify proper placement of the gavage needle in the esophagus.- Consider a different animal model or analyze for major metabolites.
No discernible food effect observed. - The specific type of food provided did not sufficiently alter gastrointestinal physiology.- The animal model used does not exhibit a significant food effect for this compound.- In canine studies, consider using a higher-fat meal.- Acknowledge the potential for species differences in drug-food interactions.
Animal distress or injury during oral gavage. - Incorrect size or type of gavage needle.- Improper restraint of the animal.- Esophageal or gastric irritation from the dosing vehicle.- Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.- Ensure proper and humane restraint techniques.- If the vehicle is suspected to be an irritant, consider alternative formulations.

Data Presentation

Table 1: Effect of a High-Fat Meal on this compound Pharmacokinetics in Healthy Human Subjects

Pharmacokinetic ParameterGeometric Mean Ratio (Fed/Fasted)90% Confidence Interval
AUC 1.501.00 - 2.25
Cmax 1.501.00 - 2.25

Data from a clinical study where a single 600 mg dose of this compound was administered to healthy subjects in either a fasted state or after a high-fat meal.[2]

Experimental Protocols

Protocol: Food Effect on Oral Pharmacokinetics of this compound in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatize animals for at least one week before the experiment.

2. Dosing Formulation:

  • Prepare a 1 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[4]

  • Ensure the solution is clear and homogenous before administration.

3. Study Design (Crossover):

  • Phase 1 (Fasted):

    • Fast animals overnight (approximately 12 hours) with free access to water.

    • Administer this compound via oral gavage at a dose of 10 mg/kg.

    • Return food 4 hours post-dosing.

  • Washout Period:

    • A minimum of 7 days between doses.

  • Phase 2 (Fed):

    • Provide animals with ad libitum access to standard chow.

    • Administer this compound via oral gavage at a dose of 10 mg/kg.

    • Ensure animals have been actively eating prior to dosing.

4. Blood Sampling:

  • Collect sparse blood samples (e.g., from 3-4 animals per time point) via a suitable route (e.g., tail vein or saphenous vein) at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

5. Bioanalysis:

  • Quantify this compound concentrations in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

  • Determine the geometric mean ratios of AUC and Cmax for the fed versus fasted states.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates This compound This compound This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_phase1 Phase 1: Fasted State cluster_phase2 Phase 2: Fed State cluster_analysis Analysis Fasting Overnight Fasting (12h) Dosing_Fasted Oral Gavage: This compound (10 mg/kg) Fasting->Dosing_Fasted Sampling_Fasted Blood Sampling (0-24h) Dosing_Fasted->Sampling_Fasted Washout Washout Period (≥7 days) Bioanalysis LC-MS/MS Bioanalysis Sampling_Fasted->Bioanalysis Sampling_Fed Blood Sampling (0-24h) Feeding Ad Libitum Feeding Dosing_Fed Oral Gavage: This compound (10 mg/kg) Feeding->Dosing_Fed Dosing_Fed->Sampling_Fed Sampling_Fed->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Comparison Compare Fed vs. Fasted (AUC, Cmax) PK_Analysis->Comparison

Caption: Workflow for a crossover food effect study of this compound in rats.

References

reducing inter-subject variability in Serabelisib studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-subject variability in Serabelisib (also known as TAK-117 or MLN1117) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It functions by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2][3] By inhibiting PI3Kα, including its mutated forms, this compound can lead to the suppression of tumor cell growth, proliferation, and survival, ultimately inducing apoptosis (programmed cell death).[3][4]

Q2: What are the known sources of inter-subject variability in clinical studies with this compound?

A2: Clinical studies have identified several factors that contribute to high inter-subject pharmacokinetic variability of this compound.[5][6] These include:

  • Food Effect: Administration with a high-fat meal can increase the systemic exposure to this compound.[5][6]

  • Gastric pH: Co-administration with agents that modify intragastric pH, such as proton pump inhibitors (e.g., lansoprazole), can substantially reduce the bioavailability of this compound.[5][6]

  • Drug Formulation: The formulation of the drug (e.g., tablet vs. capsule) can influence its relative bioavailability.[5][6]

  • Poor Water Solubility: this compound has poor water solubility, which can impact its absorption and contribute to variability.[5]

Q3: Which cancer cell lines are most sensitive to this compound?

A3: Cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are generally most sensitive to this compound.[1] The drug has been shown to be effective in blocking the proliferation of such tumor cell lines.[1] Conversely, cell lines with PTEN deficiency, which leads to constitutive activation of the PI3K pathway independent of PI3Kα, show much less sensitivity.[1][5] Therefore, the genetic background of the cell line is a critical determinant of its response to this compound.

Q4: How should I prepare this compound for in vitro and in vivo experiments?

A4: Proper preparation of this compound is crucial for obtaining consistent results. For in vitro studies, this compound can be dissolved in fresh dimethyl sulfoxide (DMSO) to create a stock solution.[5] It is important to note that moisture-absorbing DMSO can reduce solubility.[5] For in vivo studies in mice, a common formulation involves dissolving the DMSO stock solution in a vehicle such as a mixture of PEG300, Tween80, and sterile water.[5] It is recommended to use the mixed solution immediately for optimal results.[5]

Troubleshooting Guides

In Vitro Assay Variability

High variability in cell-based assays can obscure the true effect of this compound. The following guide addresses common issues.

Problem Potential Cause Recommended Solution
Inconsistent IC50 values across experiments Cell line misidentification or cross-contamination.Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling.[2][3][4]
High passage number of cells leading to genetic drift.Use cells within a consistent and low passage number range for all experiments.
Variability in cell seeding density.Ensure precise and consistent cell counting and seeding for each experiment. Utilize automated cell counters for improved accuracy.[7][8]
Inconsistent drug concentration due to improper dissolution or storage.Prepare fresh drug dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
High background signal in cytotoxicity assays Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination.
Reagent-related issues (e.g., dye binding to plastic).Include appropriate controls, such as vehicle-only and no-cell controls, to determine background signal.[8]
Unexpected resistance to this compound Cell line has a resistance mechanism (e.g., PTEN loss, KRAS mutation).Confirm the genetic background of the cell line, particularly the status of PIK3CA, PTEN, and KRAS.[1]
Feedback activation of other signaling pathways.Investigate compensatory signaling pathways that may be activated upon PI3Kα inhibition.[9][10]
In Vivo Xenograft Study Variability

Animal studies are prone to variability. This guide provides strategies to improve the consistency of your this compound xenograft experiments.

Problem Potential Cause Recommended Solution
Variable tumor growth rates within the same treatment group Inconsistent number of viable tumor cells injected.Ensure a consistent number of viable cells are injected per animal by performing a viability count just before injection.[11]
Differences in the site of injection.Standardize the injection site (e.g., subcutaneous in the flank) and technique across all animals.[11][12]
Genetic and environmental differences between animals.Use age- and sex-matched animals from the same supplier. Standardize housing conditions to minimize environmental variability.[13]
Inconsistent drug exposure between animals Variability in oral gavage technique.Ensure all personnel performing oral gavage are properly trained and use a consistent technique.
Food intake affecting drug absorption.Standardize the feeding schedule in relation to drug administration to minimize the food effect on this compound's pharmacokinetics.[5][6]
Lack of tumor response to this compound Inappropriate animal model.Use immunocompromised mice (e.g., nu/nu) for human cell line xenografts.[11] Select a cell line with a known PIK3CA mutation for establishing the xenograft.[1]
Suboptimal dosing regimen.Conduct a pilot study to determine the maximum tolerated dose and an effective dosing schedule for your specific model.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[14]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[14][15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol is to assess the pharmacodynamic effects of this compound on the PI3K/Akt signaling pathway.

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins such as phospho-Akt (Ser473 and Thr308), total Akt, phospho-S6 ribosomal protein, and total S6.[7][16][17] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection & Authentication Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Western_Blot Western Blot (p-Akt, p-S6) Cell_Culture->Western_Blot Animal_Model Xenograft Model Development Treatment This compound Treatment Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

Serabelisib Combination Therapy Demonstrates Superior Efficacy Over Monotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical studies across various cancer models have consistently demonstrated that combination therapies involving the selective PI3Kα inhibitor, Serabelisib, are significantly more effective at inhibiting tumor growth and promoting cancer cell death compared to this compound monotherapy. The synergistic effects are most pronounced when this compound is combined with agents targeting other nodes of the PI3K/AKT/mTOR signaling pathway, such as the dual mTORC1/mTORC2 inhibitor sapanisertib.

Recent investigations in endometrial and breast cancer models have shown that the combination of this compound and sapanisertib leads to a more potent and durable inhibition of the PI3K/AKT/mTOR pathway than either agent alone.[1][2] This multi-node inhibition strategy has been shown to overcome some of the resistance mechanisms that can limit the efficacy of single-agent PI3K inhibitors. In xenograft models of breast and endometrial cancer, the combination of sapanisertib and this compound, particularly when administered with paclitaxel and an insulin-suppressing diet, resulted in complete tumor growth inhibition and even tumor regression.[1]

Quantitative Analysis of Preclinical Efficacy

Unpublished preclinical data referenced in clinical trial literature indicates that the combination of sapanisertib and this compound ("PIKTOR") resulted in greater inhibition of downstream targets compared to either single agent and exhibited at least additive activity in all tested cell lines. Furthermore, in breast and colorectal cancer xenograft models, the combination showed a statistically significant increase in antitumor effects compared to single-agent treatment.

In hepatoma cell lines, this compound monotherapy has been shown to induce apoptosis in a dose-dependent manner. The addition of an AKT inhibitor, MK2206, to this compound treatment significantly enhanced this pro-apoptotic effect.

Table 1: Summary of Preclinical Efficacy of this compound Monotherapy vs. Combination Therapy (Illustrative based on available data)

Cancer TypeModelTreatment GroupKey Efficacy MetricsFinding
Breast & Endometrial Cancer Cell LinesThis compound + SapanisertibInhibition of p-S6 & p-4EBP1Markedly improved pathway inhibition vs. single agents.[2]
Breast & Colorectal Cancer XenograftThis compound + SapanisertibTumor Growth InhibitionStatistically significant increase in antitumor effects vs. monotherapy.
Breast & Endometrial Cancer XenograftThis compound + Sapanisertib + Paclitaxel + Insulin-Suppressing DietTumor GrowthComplete inhibition of tumor growth/tumor regression.[1]
Hepatoma Cell LinesThis compound + MK2206 (AKT inhibitor)ApoptosisIncreased apoptosis compared to this compound alone.

Signaling Pathway and Mechanism of Action

This compound selectively inhibits the p110α isoform of phosphoinositide 3-kinase (PI3Kα), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting PI3Kα, this compound blocks the conversion of PIP2 to PIP3, leading to reduced activation of AKT and downstream effectors like mTOR.

However, targeting a single node in this pathway can lead to feedback activation of other signaling arms, limiting the therapeutic efficacy. The combination of this compound with an mTOR inhibitor like sapanisertib provides a more comprehensive blockade of the pathway, simultaneously targeting both upstream (PI3K) and downstream (mTORC1/mTORC2) components. This dual inhibition prevents the feedback loops and results in a more profound and sustained suppression of cancer cell growth and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K Sapanisertib Sapanisertib Sapanisertib->mTORC1 Sapanisertib->mTORC2

PI3K/AKT/mTOR signaling pathway with inhibitor targets.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, sapanisertib, or the combination. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., breast or endometrial cancer cell lines) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, this compound monotherapy, sapanisertib monotherapy, and this compound and sapanisertib combination therapy. The drugs are administered according to a predetermined schedule and dosage, typically via oral gavage.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the differences in tumor growth between the treatment groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cancer Cell Lines (Breast, Endometrial) cell_seeding Cell Seeding (96-well plates) invitro_start->cell_seeding drug_treatment_vitro Drug Treatment: - this compound (Mono) - Sapanisertib (Mono) - Combination cell_seeding->drug_treatment_vitro incubation_vitro 72h Incubation drug_treatment_vitro->incubation_vitro cell_viability Cell Viability Assay (MTT) incubation_vitro->cell_viability western_blot Western Blot (Pathway Analysis) incubation_vitro->western_blot invitro_end Determine IC50 & Pathway Inhibition cell_viability->invitro_end western_blot->invitro_end invivo_start Immunocompromised Mice cell_implantation Subcutaneous Cell Implantation invivo_start->cell_implantation tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_treatment_invivo Drug Administration: - Vehicle - Monotherapies - Combination randomization->drug_treatment_invivo monitoring Tumor Measurement & Body Weight Monitoring drug_treatment_invivo->monitoring invivo_end Tumor Growth Inhibition (TGI) Analysis monitoring->invivo_end

Preclinical experimental workflow for efficacy testing.

Logical Relationship of Synergistic Effect

The enhanced efficacy of this compound in combination with an mTOR inhibitor like sapanisertib can be attributed to the synergistic interaction between the two drugs. By targeting two critical nodes in the PI3K/AKT/mTOR pathway, the combination achieves a more complete shutdown of pro-survival signaling than is possible with either agent alone. This leads to a greater induction of apoptosis and a more profound inhibition of tumor cell proliferation.

Synergistic_Effect This compound This compound (PI3Kα Inhibition) Pathway_Inhibition Partial Pathway Inhibition This compound->Pathway_Inhibition Combination This compound + Sapanisertib This compound->Combination Sapanisertib Sapanisertib (mTORC1/2 Inhibition) Sapanisertib->Pathway_Inhibition Sapanisertib->Combination Feedback_Activation Feedback Loop Activation Pathway_Inhibition->Feedback_Activation Complete_Inhibition Complete Pathway Blockade Combination->Complete_Inhibition Synergistic_Effect Synergistic Anti-tumor Effect Complete_Inhibition->Synergistic_Effect Increased_Apoptosis Increased Apoptosis Synergistic_Effect->Increased_Apoptosis Decreased_Proliferation Decreased Proliferation Synergistic_Effect->Decreased_Proliferation

Logical diagram of the synergistic effect.

References

A Head-to-Head Comparison of Serabelisib and Other PI3K Alpha Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors, making it a prime target for cancer therapy. This guide provides a head-to-head comparison of Serabelisib (TAK-117), a potent and selective PI3Kα inhibitor, with other notable PI3Kα inhibitors: Alpelisib, Taselisib, and the pan-class I PI3K inhibitor with alpha-preference, Copanlisib. The comparison is based on available preclinical and clinical data to inform research and drug development decisions.

Preclinical Efficacy and Selectivity

The in vitro inhibitory activity of these compounds against PI3K isoforms is a key indicator of their potency and potential for on-target efficacy versus off-target side effects. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)Selectivity for PI3KαSource
This compound 15 - 2145001900139001670High (>100-fold vs other Class I)[1][2][3][4]
Alpelisib ~4.61156250290-High (~50-fold vs other isoforms)[5][6]
Taselisib 0.299.10.970.12-Potent inhibitor of α, δ, and γ isoforms[7][8]
Copanlisib 0.53.76.40.740Pan-class I with preference for α and δ[9][10][11][12]

This compound demonstrates high selectivity for the PI3Kα isoform, with over 100-fold greater potency against PI3Kα compared to other class I PI3K family members and mTOR.[2] This high selectivity is hypothesized to lead to a better therapeutic window with fewer off-target toxicities.[13] Alpelisib also shows strong selectivity for PI3Kα, being approximately 50 times more potent against the alpha isoform.[5] In contrast, Taselisib is a potent inhibitor of the alpha, delta, and gamma isoforms of PI3K.[8] Copanlisib is a pan-class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[12][14]

Clinical Performance

A direct head-to-head clinical comparison of these inhibitors in the same trial is not available. Therefore, this section summarizes key findings from their respective clinical development programs.

This compound (TAK-117)

Clinical data for this compound is primarily available from studies where it is used in combination with other agents. A phase 1 trial of this compound in combination with the mTORC1/2 inhibitor sapanisertib and paclitaxel in patients with advanced solid tumors, including ovarian, endometrial, and breast cancers, showed promising clinical activity.[12] In this heavily pretreated patient population, the combination was generally well-tolerated.[12] Further clinical investigation is ongoing to determine its efficacy in various cancer types.

Alpelisib (Piqray®)

Alpelisib, in combination with fulvestrant, is approved for the treatment of HR+/HER2-, PIK3CA-mutated, advanced or metastatic breast cancer following progression on or after an endocrine-based regimen. This approval was based on the results of the SOLAR-1 phase 3 trial.

  • SOLAR-1 Trial : This randomized, double-blind, placebo-controlled trial demonstrated a significant improvement in progression-free survival (PFS) for patients with PIK3CA-mutated tumors treated with alpelisib plus fulvestrant compared to placebo plus fulvestrant (median PFS 11.0 months vs. 5.7 months).[15][16][17][18][19] The final overall survival (OS) analysis showed a numeric improvement of 7.9 months in median OS with the alpelisib combination, although it did not cross the prespecified boundary for statistical significance.[16] The most common grade 3/4 adverse events were hyperglycemia and rash.[18]

Taselisib (GDC-0032)

The clinical development of Taselisib was discontinued due to a modest benefit-risk profile.

  • SANDPIPER Trial : This phase 3, randomized, double-blind, placebo-controlled study evaluated taselisib plus fulvestrant in patients with ER-positive, PIK3CA-mutant, locally advanced or metastatic breast cancer.[20][21][22][23] The trial met its primary endpoint, showing a statistically significant but modest improvement in investigator-assessed PFS (7.4 months with taselisib vs. 5.4 months with placebo).[21][23] However, the combination was associated with a higher rate of serious adverse events, leading to more treatment discontinuations and dose reductions compared to the placebo arm.[21][22][23]

Copanlisib (Aliqopa®)

Copanlisib is an intravenous pan-class I PI3K inhibitor with predominant activity against PI3Kα and PI3Kδ. It is approved for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.

  • CHRONOS-1 Trial : This phase 2, open-label, single-arm study demonstrated significant efficacy of copanlisib in patients with relapsed or refractory indolent B-cell lymphoma.[24][25][26][27][28] The objective response rate (ORR) in patients with follicular lymphoma was 57.7%, with 19.2% achieving a complete response.[24] The most common treatment-emergent adverse events included transient hyperglycemia and hypertension.[24]

Experimental Methodologies

Preclinical Assays

In Vitro Kinase Assay (for IC50 determination): A common method to determine the IC50 of a compound against a specific kinase involves a biochemical assay. A simplified, general protocol is as follows:

  • Reagents : Recombinant human PI3K isoforms (α, β, γ, δ), ATP, lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations.

  • Reaction : The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection : The amount of phosphorylated product (PIP3) is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) followed by thin-layer chromatography, or more commonly, using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure the amount of ADP produced.

  • Data Analysis : The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®): These assays are used to assess the effect of the inhibitors on the proliferation and survival of cancer cell lines.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment : Cells are treated with a range of concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours).

  • Viability Measurement :

    • MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.

    • CellTiter-Glo® Assay : This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells. The reagent is added to the wells, and the resulting luminescence is measured.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Clinical Trial Designs

SOLAR-1 (Alpelisib): [15][17][19]

  • Design : Phase 3, randomized, double-blind, placebo-controlled trial.

  • Patient Population : Men and postmenopausal women with HR+/HER2-, PIK3CA-mutated advanced breast cancer who had progressed on or after aromatase inhibitor therapy.

  • Treatment Arms : Alpelisib (300 mg daily) plus fulvestrant (500 mg) versus placebo plus fulvestrant.

  • Primary Endpoint : Progression-free survival (PFS) in the PIK3CA-mutant cohort.

SANDPIPER (Taselisib): [20][21][22]

  • Design : Phase 3, randomized, double-blind, placebo-controlled trial.

  • Patient Population : Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer with disease recurrence or progression during or after an aromatase inhibitor.

  • Treatment Arms : Taselisib (4 mg daily) or placebo, both in combination with fulvestrant (500 mg).

  • Primary Endpoint : Investigator-assessed PFS in patients with PIK3CA-mutant tumors.

CHRONOS-1 (Copanlisib): [24][26][27]

  • Design : Phase 2, open-label, single-arm study.

  • Patient Population : Patients with relapsed or refractory indolent B-cell lymphoma who had received at least two prior lines of therapy.

  • Treatment : Copanlisib 60 mg administered as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle.

  • Primary Endpoint : Objective response rate (ORR) assessed by an independent review committee.

Visualizing the Landscape

To better understand the context of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a representative experimental workflow.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K Inhibits PI3Kα Alpelisib Alpelisib Alpelisib->PI3K Inhibits PI3Kα Taselisib Taselisib Taselisib->PI3K Inhibits PI3Kα/δ/γ Copanlisib Copanlisib Copanlisib->PI3K Inhibits Pan-Class I PI3K (α/δ preference)

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Cell_Viability_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with PI3K Inhibitor (various concentrations) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Caption: A typical workflow for a cell viability assay.

Comparison_Logic cluster_comparison Head-to-Head Comparison cluster_parameters Comparison Parameters This compound This compound Preclinical Preclinical Data (IC50, Selectivity) This compound->Preclinical Clinical Clinical Data (Efficacy, Safety) This compound->Clinical Methodology Experimental Protocols This compound->Methodology Other_Inhibitors Other PI3Kα Inhibitors (Alpelisib, Taselisib, Copanlisib) Other_Inhibitors->Preclinical Other_Inhibitors->Clinical Other_Inhibitors->Methodology

Caption: Logical framework for the comparative analysis.

Conclusion

This compound stands out for its high selectivity for the PI3Kα isoform, a characteristic that theoretically offers a favorable therapeutic index. Preclinical data supports its potency and selectivity. However, a direct comparison of its clinical efficacy as a monotherapy with other PI3Kα inhibitors is currently limited by the available data, which primarily focuses on combination therapies.

Alpelisib has demonstrated a clear clinical benefit in a specific patient population, leading to its regulatory approval. The journey of Taselisib highlights the challenge of balancing efficacy and toxicity with PI3K inhibitors that have a broader selectivity profile. Copanlisib, with its pan-class I inhibition and preference for α and δ isoforms, has found its niche in hematological malignancies.

For researchers and drug developers, the choice of a PI3Kα inhibitor for further investigation will depend on the specific cancer type, the desired selectivity profile, and the therapeutic strategy (monotherapy vs. combination). The high selectivity of this compound makes it an attractive candidate for further exploration, particularly in contexts where minimizing off-target effects is crucial. As more clinical data on this compound becomes available, a more definitive comparison of its clinical performance against other PI3Kα inhibitors will be possible.

References

Validating Serabelisib's On-Target Activity: A Comparative Guide to Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target activity of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of Serabelisib (a potent and selective PI3Kα inhibitor) and genetic knockdown of PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) for validating on-target engagement of the PI3K/AKT/mTOR signaling pathway.

This guide will objectively compare the outcomes of pharmacological inhibition with this compound to genetic inhibition via siRNA/shRNA, supported by experimental data from various studies. Detailed methodologies for the key experiments are provided to enable replication and further investigation.

Comparison of On-Target Effects: this compound vs. PIK3CA Knockdown

The primary goal of both this compound treatment and PIK3CA genetic knockdown is to inhibit the function of the PI3Kα protein, leading to a downstream blockade of the PI3K/AKT/mTOR signaling pathway and ultimately impacting cancer cell proliferation and survival. Below is a summary of the expected and observed outcomes for each approach.

Table 1: Comparison of Biochemical and Cellular Effects

ParameterThis compound (PI3Kα Inhibitor)PIK3CA Genetic Knockdown (siRNA/shRNA)Key Considerations
Target Specificity High selectivity for the PI3Kα isoform over other PI3K isoforms (β, γ, δ) and mTOR.[1]Highly specific to the PIK3CA mRNA transcript, leading to reduced p110α protein expression.Pharmacological inhibitors may have off-target effects at higher concentrations, while genetic knockdown can have off-target effects due to sequence homology.
Mechanism of Action Reversible or irreversible binding to the ATP-binding pocket of the p110α catalytic subunit, inhibiting its kinase activity.Degradation of PIK3CA mRNA, preventing the translation of the p110α protein.Pharmacological inhibition is typically rapid in onset, while genetic knockdown effects are dependent on mRNA and protein turnover rates.
Downstream Signaling Inhibition (p-AKT, p-S6K) Dose-dependent reduction in the phosphorylation of AKT and downstream effectors like S6K.Significant reduction in the phosphorylation of AKT and downstream effectors.[2]The magnitude of inhibition can be titrated with drug concentration for pharmacological inhibitors. Knockdown efficiency can vary for genetic approaches.
Effect on Cell Viability and Proliferation Dose-dependent inhibition of cell proliferation and induction of apoptosis in PIK3CA-mutant cancer cell lines.[3]Significant reduction in cell viability and proliferation in cancer cell lines dependent on PI3Kα signaling.[2]Both methods are effective in vitro; however, the kinetics and duration of the effect differ.
In Vivo Applicability Orally bioavailable and suitable for in vivo studies in animal models and clinical trials.[4]Can be achieved in vivo using viral vectors (e.g., shRNA) or specialized delivery systems, but can be more complex to implement than small molecule inhibitors.Pharmacological inhibitors offer more flexibility for dosing and pharmacokinetic studies in vivo.

Experimental Data Summary

The following tables summarize quantitative data from representative studies, illustrating the comparative efficacy of PI3Kα inhibition through pharmacological and genetic methods.

Disclaimer: The data presented below are compiled from different studies and are intended for comparative illustration. Direct head-to-head experimental results may vary.

Table 2: Effect on PI3K Pathway Phosphorylation

Cell LineTreatmentTarget% Reduction in Phosphorylation (vs. Control)Reference
Gastric Cancer (HGC-27)PIK3CA siRNAp-AKT~60%[2]
Breast Cancer (MCF-7)PIK3CA siRNAp-AKT~75%[5]
Glioblastoma (T98G)PIK3CA siRNAPI3KCA protein>80%[6]
Hepatoma (HepG2)This compound (8 µM)PI3K, p-AKTSignificant Downregulation[3]

Table 3: Effect on Cancer Cell Viability

Cell LineTreatmentAssay% Reduction in Viability (vs. Control)Reference
Gastric Cancer (BGC-823)PIK3CA siRNAMTT~40% at 72h[2][7]
Glioblastoma (T98G)PIK3CA siRNATrypan Blue~50% at 48h[6]
Breast Cancer (MCF-7)PIK3CA siRNACell Growth Assay>90% (estrogen-deprived)[5]
Hepatoma (HepG2)This compound (8 µM)CCK-8~60% at 48h[3]

Visualizing the Concepts

To further clarify the underlying principles and experimental approaches, the following diagrams are provided.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation This compound This compound This compound->PI3K siRNA PIK3CA siRNA siRNA->PI3K Inhibits Expression

PI3K/AKT/mTOR Signaling Pathway and Inhibition Points.

Target_Validation_Workflow cluster_treatment Intervention cluster_analysis Analysis start Start: Cancer Cell Line (e.g., PIK3CA-mutant) This compound Treat with this compound (Dose-Response) start->this compound sirna Transfect with PIK3CA siRNA start->sirna western Western Blot (p-AKT, p-S6K, Total AKT) This compound->western viability Cell Viability Assay (MTT, CCK-8, etc.) This compound->viability sirna->western sirna->viability endpoint Endpoint: Validate On-Target Activity western->endpoint viability->endpoint

Experimental Workflow for Target Validation.

Logical_Comparison cluster_approaches Inhibition Approaches cluster_outcomes Common Outcomes pharma Pharmacological (this compound) pathway PI3K Pathway Inhibition pharma->pathway genetic Genetic (PIK3CA siRNA) genetic->pathway phenotype Decreased Cell Proliferation/Viability pathway->phenotype

Logical Relationship of Inhibition Methods and Outcomes.

Experimental Protocols

Detailed protocols for the key experiments cited in this guide are provided below.

siRNA-Mediated Knockdown of PIK3CA

Objective: To specifically reduce the expression of the p110α protein in cultured cancer cells.

Materials:

  • PIK3CA-specific siRNA and non-targeting control siRNA (e.g., from Dharmacon, Qiagen).

  • Lipofectamine RNAiMAX transfection reagent (or similar).

  • Opti-MEM I Reduced Serum Medium.

  • 6-well tissue culture plates.

  • Cancer cell line of interest.

  • RNase-free water and tubes.

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Prepare a 10 µM stock solution of PIK3CA siRNA and non-targeting control siRNA in RNase-free water.

  • Transfection Complex Formation:

    • For each well, dilute 7.5 pmol of siRNA into 15 µL of Opti-MEM in a sterile tube (Tube A).

    • In a separate tube (Tube B), dilute 0.9 µL of Lipofectamine RNAiMAX into 15 µL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.

  • Transfection: Add the 30 µL of the siRNA-lipid complex dropwise to each well containing cells in 270 µL of complete medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.

Western Blot Analysis of PI3K Pathway Proteins

Objective: To measure the levels of total and phosphorylated PI3K pathway proteins (e.g., AKT, S6K) following treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTT/CCK-8)

Objective: To assess the effect of this compound or PIK3CA knockdown on cell proliferation and viability.

Materials:

  • 96-well tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

  • DMSO (for MTT assay).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • For this compound: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • For siRNA: Perform transfection in the 96-well plate and incubate for the desired time.

  • Reagent Addition:

    • MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of DMSO to dissolve the formazan crystals.

    • CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

Both this compound and genetic knockdown of PIK3CA serve as valid and effective methods for interrogating the on-target activity of inhibiting PI3Kα. Pharmacological inhibition with this compound offers the advantages of dose-titration and direct applicability to in vivo models, making it the preferred method for preclinical drug development. Genetic knockdown, while more complex to implement in vivo, provides a highly specific genetic validation of the target's role in a given cellular context. The choice of method will depend on the specific experimental question and the stage of the research. For comprehensive target validation, a combination of both approaches is often the most rigorous strategy.

References

A Comparative Guide to PI3K/mTOR Pathway Inhibition: Serabelisib vs. FDA-Approved Single Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made it a prime target for the development of novel cancer therapeutics. This guide provides an objective comparison of Serabelisib (TAK-117), a potent and selective PI3Kα inhibitor, with several FDA-approved single agents that target the PI3K/AKT/mTOR pathway. The information presented is supported by preclinical experimental data to aid researchers in their evaluation of these targeted therapies.

Introduction to the Inhibitors

This compound (TAK-117) is an investigational, orally bioavailable, and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1] Its targeted action against PI3Kα, a frequently mutated isoform in various cancers, makes it a promising candidate for precision medicine.[1]

FDA-Approved Single Agents included in this comparison are:

  • PI3K Inhibitors:

    • Alpelisib (BYL719): An α-selective PI3K inhibitor approved for certain types of breast cancer.[2]

    • Duvelisib (IPI-145): A dual inhibitor of PI3Kδ and PI3Kγ, primarily used in the treatment of certain hematologic malignancies.[3][4]

    • Idelalisib (CAL-101): A selective inhibitor of PI3Kδ, also approved for the treatment of specific blood cancers.[5]

  • mTOR Inhibitors:

    • Everolimus (RAD001): An inhibitor of mTOR complex 1 (mTORC1), widely used in the treatment of various cancers, including renal cell carcinoma and breast cancer.

    • Temsirolimus (CCI-779): Another mTORC1 inhibitor approved for the treatment of renal cell carcinoma.[6]

Comparative Performance Data

In Vitro Potency: Biochemical Assays

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the compared FDA-approved agents against their respective targets in cell-free biochemical assays. Lower IC50 values indicate greater potency.

CompoundTarget(s)IC50 (nM)Reference(s)
This compound (TAK-117) PI3Kα 15 - 21 [1][7]
PI3Kβ>1000[1]
PI3Kγ>1000[1]
PI3Kδ>1000[1]
mTOR>1000[1]
Alpelisib (BYL719) PI3Kα 5 [2]
PI3Kβ>1000
PI3Kγ>250
PI3Kδ>250
Duvelisib (IPI-145) PI3Kα1602[4]
PI3Kβ85[4]
PI3Kγ 27.4 [4]
PI3Kδ 2.5 [4]
Idelalisib (CAL-101) PI3Kα8600
PI3Kβ4000
PI3Kγ2100
PI3Kδ 2.5 - 19 [5]
Everolimus (RAD001) mTOR 1.6 - 2.4 [8]
Temsirolimus (CCI-779) mTOR 1760 [9][10]
In Vivo Efficacy: Preclinical Xenograft Models

The antitumor activity of these inhibitors has been evaluated in various preclinical xenograft models. The following table summarizes representative data on tumor growth inhibition. Direct comparison should be made with caution due to the variability in experimental models and conditions.

CompoundCancer ModelDosing and AdministrationTumor Growth Inhibition (%)Reference(s)
This compound (TAK-117) Endometrial/Breast Cancer XenograftsNot specifiedComplete tumor growth inhibition/regression (in combination)[11]
Alpelisib (BYL719) HCC1954 Breast Cancer Xenograft50 mg/kg, oral, dailySignificantly delayed tumor growth[5]
Neuroblastoma XenograftNot specified22% reduction in pH3 positive cells[12]
Duvelisib (IPI-145) T-cell Lymphoma PDX50 mg/kg, oral, dailyShift from M2 to M1 macrophage phenotype[13]
Hematologic Malignancy Cell LinesNot specifiedMedian GI50 of 0.59 µM[14]
Idelalisib (CAL-101) B-cell Lymphoma PDXNot specifiedSignificant inhibition of ibrutinib-resistant tumors (in combination)[10]
Everolimus (RAD001) Caki-1 Renal Cancer Xenograft1 mg/kg/daySignificant tumor growth inhibition[15]
Benign Kidney Tumors (Clinical)Not specified~50% decrease in tumor size[16]
Temsirolimus (CCI-779) 786-O Renal Cancer Xenograft2 mg/kg, IV, daily for 21 daysDramatic decrease in mean tumor volume[17]
RENCA Renal Cancer XenograftNot specifiedSignificantly inhibited tumor growth[18]

Signaling Pathway Diagrams

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and the points of inhibition for this compound and the compared FDA-approved agents.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation 4E-BP1->Proliferation This compound This compound (PI3Kα) This compound->PI3K Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K Duvelisib Duvelisib (PI3Kδ/γ) Duvelisib->PI3K Idelalisib Idelalisib (PI3Kδ) Idelalisib->PI3K Everolimus Everolimus (mTORC1) Everolimus->mTORC1 Temsirolimus Temsirolimus (mTORC1) Temsirolimus->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

In Vitro PI3K Kinase Assay (HTRF)

This protocol describes a common method for determining the in vitro potency of PI3K inhibitors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prepare Reagents Prepare Assay Buffer, ATP, PIP2 substrate, and Inhibitors Add Inhibitor Add inhibitor dilutions to 384-well plate Prepare Reagents->Add Inhibitor Add Enzyme Add PI3K enzyme to wells Add Inhibitor->Add Enzyme Add Substrate Add ATP and PIP2 to initiate reaction Add Enzyme->Add Substrate Incubate Incubate at room temperature Add Substrate->Incubate Stop Reaction Add stop solution containing biotinylated-PIP3 and detection reagents Incubate->Stop Reaction Incubate Detection Incubate for signal development Stop Reaction->Incubate Detection Read Plate Read HTRF signal on a plate reader Incubate Detection->Read Plate

Caption: Workflow for an in vitro PI3K kinase HTRF assay.

Detailed Steps:

  • Reagent Preparation: Prepare a 1x reaction buffer, ATP solution, and PIP2 substrate solution. Serially dilute the test inhibitors in DMSO.

  • Assay Plate Setup: Add diluted inhibitors to a 384-well assay plate.

  • Kinase Reaction: Add the specific PI3K isozyme to each well, followed by the addition of a mixture of ATP and PIP2 to start the reaction.[6] Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).[6]

  • Detection: Stop the reaction by adding a detection mixture containing a biotinylated PIP3 tracer, a europium-labeled anti-GST antibody, and streptavidin-XL665.[19][20]

  • Signal Measurement: After a final incubation period, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the kinase activity.

Cell Viability Assay (MTT)

This protocol outlines the steps for assessing the effect of inhibitors on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][7]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed Cells Seed cancer cells in a 96-well plate Incubate Cells Incubate overnight to allow attachment Seed Cells->Incubate Cells Add Inhibitor Treat cells with serial dilutions of the inhibitor Incubate Cells->Add Inhibitor Incubate Treatment Incubate for 48-72 hours Add Inhibitor->Incubate Treatment Add MTT Add MTT reagent to each well Incubate Treatment->Add MTT Incubate MTT Incubate for formazan crystal formation Add MTT->Incubate MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate MTT->Solubilize Read Absorbance Measure absorbance at 570 nm Solubilize->Read Absorbance

Caption: Workflow for a cell viability MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Pathway Inhibition

This protocol describes the detection of phosphorylated (p-) AKT and p-S6K, key downstream markers of PI3K/AKT/mTOR pathway activity, by Western blotting.

Detailed Steps:

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6K (Thr389), and total S6K overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The relative levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition.

Conclusion

This guide provides a comparative overview of this compound and selected FDA-approved PI3K and mTOR inhibitors. The data presented highlights the distinct selectivity profiles and preclinical efficacy of these agents. This compound demonstrates high selectivity for the PI3Kα isoform, which may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-PI3K inhibitors. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the design and interpretation of their own studies in the field of PI3K/AKT/mTOR pathway-targeted cancer therapy. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.

References

A Preclinical Comparative Analysis of Serabelisib and Inavolisib: Two Prominent PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for two leading PI3Kα inhibitors, Serabelisib (TAK-117) and inavolisib (GDC-0077). The information is presented to facilitate a clear understanding of their respective potencies, selectivities, and preclinical efficacies.

This analysis synthesizes available preclinical data, presenting a side-by-side comparison of their mechanisms of action, in vitro and in vivo activities, and the experimental methodologies used to generate this data. All quantitative data has been summarized in structured tables for ease of comparison.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Both this compound and inavolisib are potent and selective inhibitors of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway, often through mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a frequent driver of tumor cell growth, proliferation, and survival in various cancers.[1][2] By inhibiting PI3Kα, both drugs aim to block downstream signaling, leading to tumor cell apoptosis and the inhibition of tumor growth.[3][4]

A key differentiator in their mechanism is that inavolisib not only inhibits the kinase activity of PI3Kα but also promotes the degradation of the mutant p110α protein.[5][6] This dual action may lead to a more sustained and profound inhibition of the signaling pathway in tumors harboring PIK3CA mutations.

cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K inhibits inavolisib inavolisib inavolisib->PI3K inhibits & degrades mutant p110α

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and points of intervention for this compound and inavolisib.

In Vitro Potency and Selectivity

The in vitro potency and selectivity of this compound and inavolisib have been evaluated in various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.

ParameterThis compound (TAK-117)Inavolisib (GDC-0077)Reference
PI3Kα IC50 21 nM0.038 nM[6]
Selectivity >100-fold vs. PI3Kβ, γ, δ, and mTOR>300-fold vs. PI3Kβ, δ, γ[6][7]

As the data indicates, inavolisib demonstrates significantly higher potency against PI3Kα in cell-free assays compared to this compound. Both molecules exhibit high selectivity for the alpha isoform over other Class I PI3K isoforms, which is a desirable characteristic for minimizing off-target effects.

Preclinical In Vivo Efficacy

The antitumor activity of this compound and inavolisib has been assessed in various preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice. Tumor growth inhibition (TGI) is a common endpoint in these studies.

DrugXenograft ModelDosing & ScheduleKey FindingsReference
This compound (TAK-117) PIK3CA-mutant breast cancer modelsDose-dependent oral administrationDose-dependent inhibition of tumor growth.[3]
Endometrial and breast cancer models (in combination with sapanisertib)Not specifiedComplete inhibition of tumor growth/tumor regression.[8]
Inavolisib (GDC-0077) KPL-4 (PIK3CA-mutant breast cancer)Oral administrationEfficacious in inhibiting tumor growth.[5][6]
MCF-7 (PIK3CA-mutant breast cancer)25 mg/kg (in combination with palbociclib and fulvestrant)106% Tumor Growth Inhibition (TGI).[9]
HCC1954, KPL-4, and HCI-003 PDX models (PIK3CA-mutant)Maximum Tolerated Dose (MTD)Resulted in tumor regressions.[9]

While direct comparative studies are limited, the available data suggests that both agents have significant in vivo anti-tumor activity in models with PIK3CA mutations. Inavolisib has demonstrated tumor regression in multiple models, and a high degree of tumor growth inhibition when used in combination therapies.

Experimental Protocols

To provide context for the presented data, this section outlines the general methodologies for the key preclinical experiments cited.

In Vitro Kinase Assay

These assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

cluster_workflow In Vitro Kinase Assay Workflow start Start reagents Combine purified PI3Kα enzyme, ATP, and lipid substrate (e.g., PIP2) in a reaction buffer. start->reagents incubation Incubate with varying concentrations of This compound or inavolisib. reagents->incubation detection Measure the production of the phosphorylated product (PIP3) using methods like TR-FRET or radioactive detection. incubation->detection analysis Calculate IC50 values by plotting enzyme activity against inhibitor concentration. detection->analysis end End analysis->end

Figure 2. General workflow for an in vitro kinase assay to determine IC50 values.

A common method is the Adapta™ Universal Kinase Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10] This method detects the ADP produced during the kinase reaction. Another approach involves using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the lipid substrate, which is then separated by thin-layer chromatography.[1]

Cell Proliferation Assay

These assays determine the effect of a compound on the ability of cancer cells to proliferate.

cluster_workflow Cell Proliferation Assay Workflow start Start seeding Seed cancer cells (e.g., with *PIK3CA* mutations) in multi-well plates. start->seeding treatment Treat cells with a range of concentrations of this compound or inavolisib for a defined period (e.g., 72 hours). seeding->treatment reagent_add Add a viability reagent such as MTT or CCK-8. treatment->reagent_add measurement Measure the absorbance or fluorescence, which correlates with the number of viable cells. reagent_add->measurement analysis Calculate the GI50 (concentration for 50% growth inhibition). measurement->analysis end End analysis->end

Figure 3. General workflow for a cell proliferation assay.

Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays.[11][12] These are colorimetric assays where a tetrazolium salt is reduced by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of living cells.

Apoptosis Assay

These assays are used to determine if a compound induces programmed cell death (apoptosis) in cancer cells.

cluster_workflow Apoptosis Assay Workflow start Start treatment Treat cancer cells with This compound or inavolisib. start->treatment staining Stain cells with Annexin V (binds to apoptotic cells) and a viability dye (e.g., Propidium Iodide) to differentiate between live, apoptotic, and necrotic cells. treatment->staining analysis Analyze the stained cells using flow cytometry. staining->analysis quantification Quantify the percentage of cells in different stages of apoptosis. analysis->quantification end End quantification->end

Figure 4. General workflow for an apoptosis assay using Annexin V staining.

A widely used method is Annexin V staining followed by flow cytometry.[13][14] Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.

In Vivo Xenograft Study

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

cluster_workflow In Vivo Xenograft Study Workflow start Start implantation Implant human cancer cells (e.g., with *PIK3CA* mutations) subcutaneously or orthotopically into immunocompromised mice. start->implantation tumor_growth Allow tumors to grow to a predetermined size. implantation->tumor_growth treatment_initiation Randomize mice into treatment (this compound or inavolisib) and control (vehicle) groups and initiate dosing. tumor_growth->treatment_initiation monitoring Monitor tumor volume and body weight regularly. treatment_initiation->monitoring endpoint At the end of the study, calculate Tumor Growth Inhibition (TGI) and assess other endpoints (e.g., survival, biomarkers). monitoring->endpoint end End endpoint->end

Figure 5. General workflow for an in vivo xenograft study.

In these studies, tumor volumes are typically measured with calipers, and the percentage of Tumor Growth Inhibition (%TGI) is calculated using the formula: %TGI = 100 × (1 – (mean tumor volume of treated group at end of study - mean tumor volume of treated group at start of study) / (mean tumor volume of control group at end of study - mean tumor volume of control group at start of study)).[9]

Conclusion

Both this compound and inavolisib are highly potent and selective preclinical PI3Kα inhibitors with demonstrated anti-tumor activity in PIK3CA-mutant cancer models. Inavolisib exhibits superior in vitro potency and has a unique dual mechanism of action that includes the degradation of mutant p110α. Preclinical in vivo data for both compounds is promising, showing significant tumor growth inhibition. The selection of either agent for further development will likely depend on a comprehensive evaluation of their clinical efficacy, safety profiles, and the specific genetic context of the tumors being targeted. This guide provides a foundational preclinical comparison to aid researchers in their ongoing efforts to develop novel cancer therapeutics.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Serabelisib and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted therapies remains a critical challenge in oncology. In the landscape of PI3K pathway inhibitors, understanding the nuances of cross-resistance between different agents is paramount for designing effective sequential and combination treatment strategies. This guide provides a comparative analysis of the cross-resistance profile of Serabelisib, a potent and selective PI3Kα inhibitor, with other PI3K inhibitors, supported by available preclinical data. We delve into the molecular mechanisms of resistance and provide detailed experimental protocols for assessing inhibitor sensitivity and pathway activity.

Key Findings on Cross-Resistance

While direct head-to-head preclinical studies detailing the cross-resistance profile of this compound against a comprehensive panel of other PI3K inhibitors are emerging, existing data allows for an informed comparison based on their mechanisms of action and known resistance pathways.

This compound (TAK-117/MLN-1117) is a highly selective inhibitor of the p110α isoform of PI3K, showing potent activity in cancer models harboring PIK3CA mutations.[1] Its cross-resistance profile is intrinsically linked to the specific molecular alterations that drive resistance to other PI3Kα-selective inhibitors.

Mechanisms of Resistance and Potential for Cross-Resistance:

  • Secondary PIK3CA Mutations: Acquired mutations in the PIK3CA gene, particularly in the drug-binding pocket, can confer resistance to orthosteric inhibitors like alpelisib and inavolisib.[2][3] The W780R mutation, for instance, has been shown to drive broad resistance to ATP-competitive PI3K inhibitors.[4] The efficacy of this compound in the context of such secondary mutations compared to other α-selective inhibitors requires further direct investigation. However, novel allosteric PI3Kα inhibitors like RLY-2608 have demonstrated the ability to overcome resistance mediated by these secondary mutations.[2]

  • PTEN Loss: Loss of the tumor suppressor PTEN is a well-established mechanism of resistance to PI3Kα-selective inhibitors.[5] In PTEN-null settings, cancer cells often become dependent on the p110β isoform for PI3K pathway signaling.[6] Therefore, α-selective inhibitors like this compound may exhibit reduced efficacy, suggesting potential cross-resistance with other α-selective agents in this context. Pan-PI3K inhibitors or dual α/β inhibitors may be more effective in PTEN-deficient tumors.

  • Bypass Pathway Activation: Upregulation of parallel signaling pathways, such as the MAPK/ERK pathway or receptor tyrosine kinases (RTKs), can circumvent the effects of PI3K inhibition and lead to resistance. This is a common mechanism of resistance to many targeted therapies, and the degree of cross-resistance between different PI3K inhibitors would likely depend on the specific bypass pathway activated.

  • Upregulation of Downstream Effectors: Increased expression or activation of downstream components of the PI3K pathway, such as AKT or mTOR, can also mediate resistance.[7] For instance, PIM kinase upregulation has been shown to confer resistance to PI3K inhibitors by maintaining downstream signaling in an AKT-independent manner.[7]

Comparative Data Summary

At present, comprehensive public data from head-to-head preclinical studies quantitatively comparing the IC50 values of this compound against other PI3K inhibitors in a wide array of resistant cell lines is limited. The following table summarizes the general characteristics and known resistance profiles of key PI3K inhibitors to infer potential cross-resistance scenarios.

InhibitorTarget Isoform(s)Key Resistance MechanismsPotential Cross-Resistance with this compound
This compound PI3KαLikely sensitive to secondary PIK3CA mutations and PTEN loss, similar to other α-selective inhibitors.High potential for cross-resistance with other PI3Kα-selective inhibitors in the context of shared resistance mechanisms.
Alpelisib PI3KαSecondary PIK3CA mutations, PTEN loss, bypass pathway activation.[2][5]High. Both are PI3Kα-selective inhibitors.
Taselisib PI3Kα, γ, δ (β-sparing)Letrozole-resistant breast cancer models with elevated p110α are sensitive to taselisib.[1]Moderate to High. Both target PI3Kα, but taselisib's activity against other isoforms might provide a slightly different profile.
Pictilisib Pan-PI3K (α, β, γ, δ)Amplification of the mutant PIK3CA allele.[6]Lower. As a pan-PI3K inhibitor, pictilisib may overcome resistance mechanisms specific to α-selective inhibition (e.g., dependence on p110β following PTEN loss).

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to evaluate the cross-resistance profiles of PI3K inhibitors.

Generation of Drug-Resistant Cancer Cell Lines

Objective: To develop cell line models that exhibit acquired resistance to specific PI3K inhibitors for cross-resistance studies.

Protocol:

  • Cell Culture: Culture parental cancer cell lines (e.g., MCF7, T47D for breast cancer) in their recommended growth medium.

  • Initial Drug Exposure: Begin by treating the cells with the PI3K inhibitor of interest at a concentration equivalent to the IC20 (the concentration that inhibits cell growth by 20%).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the drug concentration in a stepwise manner. The increments should be small enough to allow for cell survival and adaptation.

  • Monitoring: Regularly assess cell viability and morphology.

  • Selection of Resistant Clones: After several months of continuous culture under drug pressure, the surviving cell population will be enriched for resistant cells. Single-cell cloning by limiting dilution can be performed to isolate and expand clonal resistant populations.

  • Confirmation of Resistance: Determine the IC50 of the resistant cell line to the selecting drug and compare it to the parental cell line. A significant increase in IC50 confirms the resistant phenotype.[8][9]

Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)

Objective: To quantify the cytotoxic or cytostatic effects of different PI3K inhibitors on both parental and resistant cell lines.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the PI3K inhibitors to be tested (e.g., this compound, alpelisib, taselisib, pictilisib). Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (typically 72 hours).

  • Viability Assessment:

    • For CCK-8: Add the CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves. Calculate the IC50 values for each inhibitor in each cell line.[10]

Western Blot Analysis for PI3K Pathway Activity

Objective: To assess the phosphorylation status of key downstream effectors of the PI3K pathway (e.g., AKT, S6 ribosomal protein) in response to inhibitor treatment in sensitive and resistant cells.

Protocol:

  • Cell Treatment and Lysis: Treat parental and resistant cells with the PI3K inhibitors at specified concentrations for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[11][12]

Visualizing Signaling and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for assessing cross-resistance, and the logical relationship of resistance mechanisms.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation Cell_Growth Cell Growth & Survival S6K->Cell_Growth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Cross_Resistance_Workflow Parental_Cells Parental Cancer Cell Line Generate_Resistant Generate Resistant Line (Chronic Drug Exposure) Parental_Cells->Generate_Resistant Cell_Viability Cell Viability Assay (IC50 Determination) Parental_Cells->Cell_Viability Western_Blot Western Blot (Pathway Analysis) Parental_Cells->Western_Blot Resistant_Cells PI3Ki-Resistant Cell Line Generate_Resistant->Resistant_Cells Resistant_Cells->Cell_Viability Resistant_Cells->Western_Blot Compare_Profiles Compare Sensitivity Profiles (Cross-Resistance Assessment) Cell_Viability->Compare_Profiles Western_Blot->Compare_Profiles

Caption: Experimental workflow for assessing cross-resistance.

Resistance_Mechanisms PI3Ki_Resistance PI3K Inhibitor Resistance On_Target On-Target Alterations PI3Ki_Resistance->On_Target Bypass_Tracks Bypass Tracks PI3Ki_Resistance->Bypass_Tracks Downstream Downstream Reactivation PI3Ki_Resistance->Downstream Secondary_Mutation Secondary PIK3CA Mutation On_Target->Secondary_Mutation PTEN_Loss PTEN Loss On_Target->PTEN_Loss MAPK_Activation MAPK Pathway Activation Bypass_Tracks->MAPK_Activation RTK_Upregulation RTK Upregulation Bypass_Tracks->RTK_Upregulation AKT_Mutation AKT Mutation Downstream->AKT_Mutation mTOR_Activation mTOR Reactivation Downstream->mTOR_Activation

Caption: Major mechanisms of resistance to PI3K inhibitors.

References

Serabelisib Demonstrates Potential to Overcome Alpelisib Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – New preclinical and clinical data indicate that serabelisib, a potent and selective PI3Kα inhibitor, particularly in combination with the mTOR inhibitor sapanisertib, may offer a promising therapeutic strategy for tumors that have developed resistance to the PI3Kα inhibitor alpelisib. This emerging evidence suggests that a multi-node inhibition of the PI3K/AKT/mTOR signaling pathway could be key to overcoming acquired resistance mechanisms.

Acquired resistance to alpelisib, a cornerstone treatment for patients with PIK3CA-mutated, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, remains a significant clinical hurdle. A primary mechanism of this resistance is the hyperactivation of the mTOR pathway, a downstream effector in the PI3K signaling cascade.

Preclinical studies have demonstrated that the combination of this compound and the dual mTORC1/mTORC2 inhibitor sapanisertib results in a more profound and durable inhibition of the PI3K/AKT/mTOR pathway compared to single-agent PI3Kα inhibitors like alpelisib.[1] Specifically, this combination has been shown to more effectively suppress the phosphorylation of 4E-BP1, a critical downstream target of mTORC1 that is often implicated in treatment resistance.[1]

Furthermore, in vivo studies using xenograft models of endometrial and breast cancer have shown that the triplet combination of this compound, sapanisertib, and the chemotherapeutic agent paclitaxel, particularly when combined with an insulin-suppressing diet, can lead to complete tumor growth inhibition and even tumor regression.[1] This suggests a potent synergistic effect that may be capable of overcoming the complex signaling networks that drive resistance.

Clinical evidence from a Phase I trial (NCT03154294) supports these preclinical findings. The study evaluated the safety and efficacy of this compound, sapanisertib, and paclitaxel in a heavily pretreated patient population with advanced solid tumors, including breast, ovarian, and endometrial cancers.[2][3] Many of these patients had received prior taxane-based chemotherapy and some had even failed previous treatment with mTOR inhibitors such as everolimus or temsirolimus.[2] The promising results in this difficult-to-treat population underscore the potential of this combination to circumvent established resistance mechanisms.

Comparative Efficacy Data

The following tables summarize the key preclinical and clinical findings for this compound in combination therapy.

Preclinical Model Treatment Regimen Key Findings Reference
Endometrial and Breast Cancer Cell LinesThis compound + SapanisertibMarkedly improved inhibition of PI3K/AKT/mTOR pathway signaling (especially p-4EBP1) compared to single-agent inhibitors (including alpelisib).[1]
Endometrial and Breast Cancer Xenograft ModelsThis compound + Sapanisertib + Paclitaxel + Insulin-Suppressing DietComplete inhibition of tumor growth and/or tumor regression.[1]
Clinical Trial (NCT03154294) Patient Population Treatment Regimen Objective Response Rate (ORR) Clinical Benefit Rate (CBR) Median Progression-Free Survival (PFS) Reference
Phase IHeavily pretreated advanced solid tumors (including breast, ovarian, endometrial)This compound + Sapanisertib + Paclitaxel47% (in 15 evaluable patients)73% (in 15 evaluable patients)11 months (in 19 enrolled patients)[2][3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating drug efficacy in preclinical models.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway and Drug Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 AKT->mTORC2 Feedback S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition S6 p-S6 S6K->S6 eIF4E eIF4E _4EBP1->eIF4E Inhibition Proliferation Cell Proliferation, Survival, Growth eIF4E->Proliferation Translation Initiation S6->Proliferation Protein Synthesis mTORC2->AKT Activation Alpelisib Alpelisib Alpelisib->PI3K This compound This compound This compound->PI3K Sapanisertib Sapanisertib Sapanisertib->mTORC1 Sapanisertib->mTORC2

Caption: PI3K/AKT/mTOR pathway and targets of this compound and sapanisertib.

Experimental_Workflow Preclinical Evaluation of this compound in Alpelisib-Resistant Models cluster_model_dev Model Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start PIK3CA-mutant Breast Cancer Cell Line treat_alp Chronic Alpelisib Treatment start->treat_alp dev_res Establish Alpelisib- Resistant Cell Line treat_alp->dev_res cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) dev_res->cell_viability western_blot Western Blot Analysis (p-AKT, p-S6, p-4EBP1) dev_res->western_blot xenograft Establish Xenografts in Immunocompromised Mice dev_res->xenograft treatment Treatment Groups: - Vehicle - Alpelisib - this compound - this compound + Sapanisertib xenograft->treatment tumor_growth Monitor Tumor Volume and Body Weight treatment->tumor_growth pk_pd Pharmacokinetic/ Pharmacodynamic Analysis tumor_growth->pk_pd

Caption: Workflow for assessing this compound's efficacy in alpelisib resistance.

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

Development of Alpelisib-Resistant Cell Lines
  • Cell Culture: Culture PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T47D) in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Initial Alpelisib Exposure: Begin by treating the cells with a low concentration of alpelisib (approximately the IC20, determined from a preliminary dose-response curve).

  • Dose Escalation: Gradually increase the concentration of alpelisib in the culture medium as the cells develop resistance and resume proliferation. This is typically done in a stepwise manner over several months.

  • Maintenance of Resistant Phenotype: Once a resistant cell line is established that can proliferate in a high concentration of alpelisib (e.g., 1-5 µM), continuously culture the cells in the presence of this concentration of the drug to maintain the resistant phenotype.

  • Validation: Confirm resistance by comparing the IC50 of alpelisib in the resistant cell line to the parental cell line using a cell viability assay.

Western Blot Analysis of PI3K/AKT/mTOR Pathway
  • Cell Lysis: Plate parental and alpelisib-resistant cells and treat with the indicated inhibitors (e.g., alpelisib, this compound, sapanisertib) for a specified time (e.g., 2, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6 (Ser235/236), S6, p-4EBP1 (Thr37/46), 4E-BP1) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., alpelisib, this compound, sapanisertib, or combinations) for 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject alpelisib-resistant breast cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of female immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the drugs (e.g., vehicle, alpelisib, this compound, sapanisertib, paclitaxel) via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The available data strongly suggest that the combination of this compound and sapanisertib represents a viable strategy to overcome acquired resistance to alpelisib. By targeting both PI3Kα and mTOR, this combination effectively shuts down the PI3K/AKT/mTOR pathway, a critical driver of cell growth and survival in many cancers. The promising preclinical and early clinical results warrant further investigation of this combination in patients with alpelisib-resistant tumors. Further studies are needed to directly compare the efficacy of this compound-based regimens against other therapeutic options in well-defined alpelisib-resistant models to solidify its clinical potential.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Serabelisib
Reactant of Route 2
Reactant of Route 2
Serabelisib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.